molecular formula C9H15NO4 B131719 1-Boc-L-azetidine-2-carboxylic acid CAS No. 51077-14-6

1-Boc-L-azetidine-2-carboxylic acid

Cat. No.: B131719
CAS No.: 51077-14-6
M. Wt: 201.22 g/mol
InChI Key: JWJVSDZKYYXDDN-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-L-azetidine-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO4 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound (s)-1-(Tert-butoxycarbonyl)azetidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJVSDZKYYXDDN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370335
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51077-14-6
Record name (2S)-1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1,2-Azetidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Boc-L-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-L-azetidine-2-carboxylic acid is a crucial chiral building block in medicinal chemistry and peptide synthesis. Its constrained four-membered ring structure imparts unique conformational properties to molecules, making it a valuable proline analogue in the design of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and a summary of its key physicochemical and spectroscopic properties.

Physicochemical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 105-110 °C[3]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol[3]
Purity ≥98.0% (TLC), ≥99.95% (Chiral HPLC)[4]
Storage Temperature -15°C to 0-8°C[3][4]
Solubility Soluble in methanol.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the N-Boc protection of the parent amino acid, L-azetidine-2-carboxylic acid. This process utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the protecting agent. An alternative multi-step synthesis commencing from L-aspartic acid provides another pathway to the target molecule.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound from L-azetidine-2-carboxylic acid.

Synthesis_Workflow Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start L-azetidine-2- carboxylic acid Reaction Boc Protection (Boc)₂O, Base, Solvent Start->Reaction Quench Reaction Quench Reaction->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Crystallization Extraction->Purification Final_Product 1-Boc-L-azetidine- 2-carboxylic acid Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: N-Boc Protection of L-azetidine-2-carboxylic acid

This protocol outlines the synthesis of this compound from L-azetidine-2-carboxylic acid using di-tert-butyl dicarbonate.

Materials:

  • L-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)

  • Dioxane and Water (or other suitable solvent system)

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), 1N

Procedure:

  • Dissolution: Dissolve L-azetidine-2-carboxylic acid in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Addition of Boc Anhydride (B1165640): Cool the solution in an ice bath and add a solution of di-tert-butyl dicarbonate in dioxane dropwise while maintaining the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other organic impurities.

    • Acidify the aqueous layer to a pH of 2-3 with 1N HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H NMR and ¹³C NMR spectral data for this compound are presented below.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.42s9H-C(CH₃)₃
2.13m1HAzetidine-H
2.57m1HAzetidine-H
3.87m1HAzetidine-H
3.98m1HAzetidine-H
4.57m1Hα-H
4.97br s1H-COOH

Note: Predicted data obtained from publicly available databases.

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
28.3-C(CH₃)₃
~25Azetidine-CH₂
~46Azetidine-CH₂
~60α-C
~80-C(CH₃)₃
~156Boc C=O
~174Carboxylic Acid C=O

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized in Table 4.

Table 4: Key IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (carboxylic acid)
~2975MediumC-H stretch (aliphatic)
~1700-1740StrongC=O stretch (carboxylic acid)
~1690StrongC=O stretch (Boc carbamate)
~1400MediumC-N stretch
~1160StrongC-O stretch

Note: These are expected absorption ranges and may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Table 5: Mass Spectrometry Data

m/zInterpretation
202.1[M+H]⁺
224.1[M+Na]⁺
146.1[M+H - C₄H₈]⁺ (loss of isobutylene)
102.1[M+H - Boc]⁺

Note: Fragmentation patterns can vary depending on the ionization method used.

Logical Relationships in Characterization

The characterization of this compound involves a logical flow of experiments to confirm its identity and purity.

Characterization_Logic Characterization Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation Purity_Assessment Purity Assessment Structural_Confirmation->Purity_Assessment Final_Confirmation Confirmed Structure & Purity Purity_Assessment->Final_Confirmation

Caption: A diagram illustrating the logical flow of characterization techniques.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the use of this important chiral building block in their scientific endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Boc-L-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-L-azetidine-2-carboxylic acid is a pivotal building block in medicinal chemistry and peptide synthesis. Its constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. A thorough understanding of its physicochemical properties is essential for its effective application in drug design and development, influencing factors such as solubility, permeability, and binding affinity. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methodologies for their determination, and relevant experimental workflows.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₉H₁₅NO₄[1]
Molecular Weight 201.22 g/mol [2][3]
Appearance White to off-white crystalline powder/crystals[1][4][][6]
Melting Point 105-110 °C[4]
Boiling Point 321 °C at 760 mmHg[4]
Density 1.246 g/cm³[4]
Optical Rotation ([α]/D) -120.0 ± 2.0°, c = 1 in methanol[4]
Calculated logP (XLogP3-AA) 0.9[2]
Purity ≥98.0% (TLC)

Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties are crucial for reproducibility and data verification. While compound-specific, detailed experimental reports are often proprietary, the following sections describe standard methodologies applicable to a small molecule like this compound.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 15-20 °C below the expected melting point (around 85-90 °C) and then increased at a slower rate of 1-2 °C per minute.

  • Data Recording: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid. For this compound, this range is reported as 105-110 °C.[4]

Determination of Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates plane-polarized light.

Methodology:

  • Sample Preparation: A solution of this compound is prepared by accurately weighing a sample and dissolving it in a specific volume of a designated solvent (e.g., methanol) to a known concentration (c = 1 g/100 mL).

  • Instrumentation: A polarimeter is used, typically operating with a sodium D-line light source (589 nm).

  • Measurement: The prepared solution is placed in a sample cell of a known path length. The angle of rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard technique to assess the purity of a compound.

Methodology:

  • System Preparation: An HPLC system equipped with a suitable chiral column (to confirm enantiomeric purity) and a UV detector is used. The mobile phase is prepared and degassed. A typical mobile phase for a reversed-phase column could be a mixture of acetonitrile (B52724) and water with a modifier like formic acid.

  • Sample Preparation: A dilute solution of this compound is prepared in the mobile phase.

  • Analysis: The sample is injected into the HPLC system. The chromatogram is recorded, showing peaks corresponding to the compound and any impurities.

  • Quantification: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks.

Synthesis Workflow

This compound is a derivative of L-azetidine-2-carboxylic acid, an important pharmaceutical intermediate.[7] The synthesis generally involves the protection of the nitrogen atom of L-azetidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

G General Synthesis Workflow for this compound start L-Azetidine-2-carboxylic Acid reaction Boc Protection Reaction (in a suitable solvent like Dioxane/Water) start->reaction reagent Di-tert-butyl dicarbonate (B1257347) (Boc)₂O + Base (e.g., NaOH or Triethylamine) reagent->reaction workup Aqueous Workup (Acidification with e.g., HCl) reaction->workup extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Purification (e.g., Crystallization or Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Physicochemical Property Determination Workflow

The determination of the physicochemical properties of a new chemical entity is a structured process.

G Workflow for Physicochemical Property Determination cluster_physical Physical Properties cluster_chemical Chemical & Structural Properties cluster_solution Solution Properties sample Pure Sample of This compound mp Melting Point Analysis sample->mp appearance Visual Inspection (Color, Form) sample->appearance purity Purity Assessment (HPLC/TLC) sample->purity structure Structural Confirmation (NMR, MS) sample->structure solubility Solubility Studies sample->solubility optical Optical Rotation sample->optical pka pKa Determination sample->pka data Data Compilation & Analysis mp->data appearance->data purity->data structure->data solubility->data optical->data pka->data

Caption: General workflow for determining the physicochemical properties of a compound.

Applications in Research and Development

This compound is a valuable building block in several areas:

  • Peptide Synthesis: It serves as a proline analog, and its incorporation into peptides can induce specific secondary structures and enhance stability.[1]

  • Drug Development: The azetidine (B1206935) ring is a desirable scaffold in medicinal chemistry for designing novel therapeutics with improved efficacy and pharmacokinetic profiles.[1] It is used in the synthesis of antibiotics and anti-cancer agents.[1]

  • Agrochemicals: Its properties are leveraged in the design of more effective pesticides and herbicides, potentially enhancing bioavailability and target specificity.[1]

Safety and Handling

Based on available safety data sheets, this compound should be handled with care.

  • Hazards: It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]

  • Precautions: Avoid breathing dust, and use appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask.[6]

  • Storage: Store in a cool, dry place. Recommended storage temperatures are often between 0-8°C or at -15°C.[1][4]

References

The Proline Mimic: A Technical Guide to the Mechanism of Action of 1-Boc-L-azetidine-2-carboxylic Acid's Active Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid is a valuable synthetic building block in medicinal chemistry, primarily utilized for the incorporation of the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze) into peptides and other small molecules. The tert-butyloxycarbonyl (Boc) protecting group renders the molecule chemically stable for synthetic manipulations. However, the biological activity and mechanism of action stem from the deprotected core, L-azetidine-2-carboxylic acid. This technical guide provides an in-depth exploration of the molecular mechanisms through which L-azetidine-2-carboxylic acid exerts its biological effects, focusing on its role as a proline analogue, the induction of proteotoxic stress, and the subsequent cellular responses.

Core Mechanism: Proline Analogue and Protein Misfolding

L-azetidine-2-carboxylic acid is a structural homologue of the proteinogenic amino acid L-proline, differing by the presence of a four-membered ring instead of a five-membered ring.[1][2] This structural similarity allows it to be recognized by prolyl-tRNA synthetase, leading to its erroneous incorporation into nascent polypeptide chains in place of proline.[3][4]

The substitution of proline with Aze disrupts the normal secondary and tertiary structure of proteins.[2] The smaller, more constrained four-membered ring of Aze alters the peptide backbone's geometry, leading to protein misfolding and aggregation.[5][6] This is particularly detrimental in proline-rich proteins like collagen, where the incorporation of Aze destabilizes the triple helix structure.[2]

Cellular Response to Proteotoxic Stress: The Unfolded Protein Response (UPR)

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress signaling network known as the Unfolded Protein Response (UPR).[7][8][9] The UPR aims to restore ER homeostasis by attenuating protein translation, upregulating the expression of molecular chaperones to aid in protein folding, and enhancing the degradation of misfolded proteins. The primary sensors of ER stress that initiate the UPR are PERK, IRE1, and ATF6. L-azetidine-2-carboxylic acid has been shown to activate the PERK and ATF6 arms of the UPR.[5]

PERK Signaling Pathway

Upon ER stress, the ER-resident chaperone BiP/GRP78 dissociates from the luminal domain of PERK, leading to its dimerization and autophosphorylation.[10][11] Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which has two main consequences:

  • Global Translation Attenuation: Phosphorylated eIF2α inhibits the guanine (B1146940) nucleotide exchange factor eIF2B, leading to a global reduction in protein synthesis and alleviating the protein folding load on the ER.[11][12]

  • Preferential Translation of ATF4: Despite the general shutdown of translation, the phosphorylation of eIF2α selectively promotes the translation of Activating Transcription Factor 4 (ATF4).[12] ATF4 is a key transcription factor that upregulates genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (DDIT3).[13]

ATF6 Signaling Pathway

Activating Transcription Factor 6 (ATF6) is another ER transmembrane protein that is activated upon ER stress.[14] When misfolded proteins accumulate, ATF6 translocates from the ER to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases.[15][16] This cleavage releases the cytosolic N-terminal fragment of ATF6 (ATF6n), which then migrates to the nucleus.[17] In the nucleus, ATF6n acts as a transcription factor to upregulate the expression of ER chaperones, such as BiP/GRP78 and GRP94, and components of the ER-associated degradation (ERAD) machinery, in an attempt to clear the misfolded proteins.

Downstream Consequences: Inflammation and Apoptosis

Prolonged or severe ER stress, as induced by L-azetidine-2-carboxylic acid, can overwhelm the adaptive capacity of the UPR, leading to the activation of pro-inflammatory and pro-apoptotic pathways.[1][18]

Pro-inflammatory Response

Studies in BV2 microglial cells have demonstrated that L-azetidine-2-carboxylic acid treatment leads to a robust pro-inflammatory response. This is characterized by an increase in the production of nitric oxide (NO) and the upregulation of pro-inflammatory markers such as IL-1β, IL-6, and NOS2.[1][18][19]

Pro-apoptotic Response

If ER homeostasis cannot be restored, the UPR shifts from a pro-survival to a pro-apoptotic response. A key event in this transition is the ATF4-mediated upregulation of CHOP. CHOP, in turn, promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[5] An increased Bax/Bcl2 ratio is a hallmark of the intrinsic apoptotic pathway, leading to mitochondrial dysfunction and the activation of caspases.[1][18] L-azetidine-2-carboxylic acid has been shown to increase the Bax/Bcl2 ratio and induce cell death.[1][18][20]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the effects of L-azetidine-2-carboxylic acid (Aze).

Table 1: Dose-Response of L-azetidine-2-carboxylic acid on BV2 Microglial Cell Viability. [1]

Aze Concentration (µM)6 hours (% Control)12 hours (% Control)24 hours (% Control)
125No significant changeNo significant change~80% ***
250No significant changeNo significant change~75% ***
500No significant changeNo significant change~70% ***
1000No significant change~70% ***~60% ***
2000~85% ~65% ***~55% ***
p < 0.05, **p < 0.001 vs. Control

Table 2: Dose-Response of L-azetidine-2-carboxylic acid on Nitric Oxide (NO) Release in BV2 Microglial Cells. [1]

Aze Concentration (µM)6 hours (% Control)12 hours (% Control)24 hours (% Control)
500No significant change~120% **~125%
1000~120% *~125% **~130% *
2000~125% *~120% *~140% **
p < 0.05, *p < 0.01 vs. Control

Table 3: Effect of L-azetidine-2-carboxylic acid (1000 µM) on UPR and Inflammatory Gene Expression in BV2 Microglial Cells. [13]

Gene1 hour (Fold Change)6 hours (Fold Change)24 hours (Fold Change)
IL-6~100 ***>600 ***>600 ****
ATF6~2.5 ****~4.0 ****~2.0 **
PERK~1.5 **~2.0 ****~1.5
IRE1α~1.5 **~2.0 ****~1.5 *
ATF4~2.0 ****~2.5 ****~1.5 *
GADD34~2.0 ***~3.0 ****~2.0 **
XBP1~2.0 ***~2.5 ****~1.5 *
DDIT3 (CHOP)~2.5 ****~3.5 ****~2.0 **
p < 0.05, **p < 0.01, ***p < 0.001, ***p < 0.0001 vs. Control

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treatment: Treat cells with varying concentrations of L-azetidine-2-carboxylic acid and incubate for the desired time periods (e.g., 6, 12, 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Nitric Oxide (Griess) Assay
  • Sample Collection: After treating cells with L-azetidine-2-carboxylic acid for the desired time, collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: In a 96-well plate, mix 50 µL of cell supernatant with 50 µL of Griess reagent.

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm. Nitrite (B80452) concentration is determined by comparison with a sodium nitrite standard curve.

Western Blot for Bax and Bcl-2
  • Cell Lysis: Lyse treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is used to quantify the protein expression levels.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for the target genes (e.g., IL-6, ATF6, PERK) and a reference gene (e.g., GAPDH, β-actin), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler.

  • Data Analysis: Analyze the amplification data to determine the relative gene expression levels using the ΔΔCt method.

Visualizations

Signaling Pathways and Experimental Workflows

G L-azetidine-2-carboxylic acid (Aze) Mechanism of Action cluster_0 Protein Synthesis and Misfolding cluster_1 Unfolded Protein Response (UPR) cluster_2 Downstream Effects Aze L-azetidine-2-carboxylic acid (Aze) Prolyl_tRNA_Synthetase Prolyl-tRNA Synthetase Aze->Prolyl_tRNA_Synthetase Mimics Proline Ribosome Ribosome Prolyl_tRNA_Synthetase->Ribosome Charges tRNA^Pro Misfolded_Proteins Misfolded Proteins Ribosome->Misfolded_Proteins Incorporation into Polypeptides ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK ER_Stress->PERK Activation ATF6 ATF6 ER_Stress->ATF6 Activation & Translocation eIF2a eIF2α PERK->eIF2a Phosphorylation ATF6n ATF6n (nuclear) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 eIF2a->ATF4 Preferential Translation Inflammation Inflammation ATF4->Inflammation Apoptosis Apoptosis ATF4->Apoptosis Chaperones Chaperone Upregulation ATF6n->Chaperones Transcriptional Upregulation NO_release ↑ Nitric Oxide Inflammation->NO_release Inflammatory_Cytokines ↑ IL-1β, IL-6 Inflammation->Inflammatory_Cytokines Bax_Bcl2_ratio ↑ Bax/Bcl2 Ratio Apoptosis->Bax_Bcl2_ratio

Caption: Overview of L-azetidine-2-carboxylic acid's mechanism of action.

G Experimental Workflow for Assessing Aze-Induced Effects Cell_Culture Cell Culture (e.g., BV2 microglia) Treatment Treatment with L-azetidine-2-carboxylic acid Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Griess_Assay Griess Assay Treatment->Griess_Assay Western_Blot Western Blot Treatment->Western_Blot RT_qPCR RT-qPCR Treatment->RT_qPCR Viability Cell Viability MTT_Assay->Viability NO_Production Nitric Oxide Production Griess_Assay->NO_Production Protein_Expression Bax, Bcl-2 Expression Western_Blot->Protein_Expression Gene_Expression Inflammatory & UPR Gene Expression RT_qPCR->Gene_Expression

Caption: Workflow for studying Aze's cellular effects.

G PERK and ATF6 Signaling Pathways in UPR cluster_perk PERK Pathway cluster_atf6 ATF6 Pathway Misfolded_Proteins Accumulation of Misfolded Proteins PERK PERK Misfolded_Proteins->PERK ATF6_ER ATF6 (ER) Misfolded_Proteins->ATF6_ER p_PERK p-PERK (active) PERK->p_PERK Dimerization & Autophosphorylation eIF2a eIF2α p_PERK->eIF2a p_eIF2a p-eIF2α eIF2a->p_eIF2a Phosphorylation Translation_Attenuation Global Translation Attenuation p_eIF2a->Translation_Attenuation ATF4 ATF4 Translation p_eIF2a->ATF4 CHOP CHOP (DDIT3) Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis ATF6_Golgi ATF6 (Golgi) ATF6_ER->ATF6_Golgi Translocation ATF6n ATF6n (nuclear) ATF6_Golgi->ATF6n Cleavage by S1P/S2P ER_Chaperones ER Chaperone Upregulation (e.g., BiP) ATF6n->ER_Chaperones Transcription ERAD ERAD Component Upregulation ATF6n->ERAD Transcription Homeostasis Attempt to Restore Homeostasis ER_Chaperones->Homeostasis ERAD->Homeostasis

Caption: Detailed PERK and ATF6 signaling in Aze-induced UPR.

References

The Biological Frontier of 1-Boc-L-azetidine-2-carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained analog of proline, has emerged as a valuable scaffold in medicinal chemistry. Its incorporation into peptides and small molecules can induce unique structural features, leading to significant alterations in biological activity. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a focus on their antiviral and anticancer properties. Detailed experimental protocols and a visualization of the key signaling pathway are presented to facilitate further research and development in this promising area.

Antiviral Activity

Derivatives of this compound have demonstrated notable antiviral activity, particularly against Human Cytomegalovirus (HCMV), a prevalent herpesvirus that can cause severe disease in immunocompromised individuals.[1]

Quantitative Antiviral Data

The antiviral efficacy of a series of dipeptide derivatives of this compound against HCMV has been systematically evaluated. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) were determined to assess the potency and selectivity of these compounds. The data is summarized in the table below.

CompoundRXaaIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
4a HAla>100>100-
4b MeAla15 ± 2>100>6.7
4c EtAla12 ± 1>100>8.3
4d nPrAla10 ± 180 ± 58.0
4e nBuAla8 ± 160 ± 47.5
7a PhPhe>100>100-
7b CH2PhPhe50 ± 5>100>2.0
Ganciclovir --5 ± 1>100>20

Table 1: Anti-HCMV Activity of this compound Dipeptide Derivatives. [1]

Anticancer Activity

The parent compound, L-azetidine-2-carboxylic acid, has shown inhibitory effects on the growth of cancer cells. This activity is attributed to its ability to be mistakenly incorporated into proteins in place of proline, leading to protein misfolding and cellular stress.

Quantitative Anticancer Data
CompoundCell LineActivityIC50
L-azetidine-2-carboxylic acid450.1 murine mammary cancer cellsGrowth inhibition7.6 µg/ml

Table 2: Anticancer Activity of L-azetidine-2-carboxylic Acid.

Mechanism of Action: Induction of the Unfolded Protein Response

The primary mechanism underlying the biological activity of L-azetidine-2-carboxylic acid and its derivatives is the induction of the Unfolded Protein Response (UPR). As a proline analog, L-azetidine-2-carboxylic acid can be misincorporated into nascent polypeptide chains, leading to protein misfolding and accumulation in the endoplasmic reticulum (ER), a condition known as ER stress. To cope with this stress, the cell activates the UPR, a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Stress ER Stress (Misfolded Proteins) BiP BiP ER_Stress->BiP PERK_inactive PERK BiP->PERK_inactive IRE1_inactive IRE1α BiP->IRE1_inactive ATF6_inactive ATF6 BiP->ATF6_inactive PERK_active PERK (active) PERK_inactive->PERK_active Dimerization & Autophosphorylation IRE1_active IRE1α (active) IRE1_inactive->IRE1_active Dimerization & Autophosphorylation ATF6_cleavage ATF6 Cleavage ATF6_inactive->ATF6_cleavage Translocation eIF2a eIF2α PERK_active->eIF2a Phosphorylation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Translational Upregulation Protein_Synth_Inhibition Protein Synthesis Inhibition eIF2a_P->Protein_Synth_Inhibition CHOP CHOP ATF4->CHOP Transcription Apoptosis Apoptosis CHOP->Apoptosis XBP1u_mRNA XBP1u mRNA IRE1_active->XBP1u_mRNA Splicing XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s Protein XBP1s_mRNA->XBP1s_protein Translation ER_Chaperones ER Chaperones XBP1s_protein->ER_Chaperones Transcription ERAD ERAD XBP1s_protein->ERAD Transcription ATF6_active ATF6 (cleaved) ATF6_target_genes ATF6 Target Genes ATF6_active->ATF6_target_genes Transcription ATF6_target_genes->ER_Chaperones ATF6_cleavage->ATF6_active Proteolytic Cleavage

Figure 1: The Unfolded Protein Response (UPR) Signaling Pathway. This diagram illustrates the three main branches of the UPR (PERK, IRE1α, and ATF6) that are activated in response to ER stress.

Experimental Protocols

Synthesis of 1-Boc-L-azetidine-2-carboxamide Derivatives

A general procedure for the synthesis of dipeptide derivatives involves the coupling of this compound with an appropriate amino acid ester or amide.

General Experimental Workflow for Synthesis

Synthesis_Workflow start 1-Boc-L-azetidine- 2-carboxylic acid coupling Coupling Reaction (e.g., BOP, HOBt, DIEA) start->coupling amino_acid Amino Acid Derivative (e.g., H-Ala-NHR) amino_acid->coupling workup Aqueous Workup & Extraction coupling->workup purification Chromatography (e.g., Flash Column) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Dipeptide Derivative characterization->final_product

References

An In-depth Technical Guide to 1-Boc-L-azetidine-2-carboxylic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, structural diversity, and biological applications of analogs and derivatives of 1-Boc-L-azetidine-2-carboxylic acid. This versatile building block is of significant interest in medicinal chemistry due to the unique conformational constraints imparted by the four-membered azetidine (B1206935) ring, a feature that can enhance biological activity and selectivity.

Core Properties of this compound

This compound is a commercially available compound that serves as a crucial starting material for the synthesis of a wide array of derivatives. Its fundamental properties are summarized below.

PropertyValue
CAS Number 51077-14-6
Molecular Formula C₉H₁₅NO₄
Molecular Weight 201.22 g/mol
Appearance White crystalline solid
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol
Purity ≥98.0% (TLC)

Synthesis of Structural Analogs and Derivatives

The modification of the this compound core can be achieved through various synthetic strategies, enabling the introduction of diverse functionalities at different positions of the azetidine ring.

Amide and Ester Derivatives

The carboxylic acid moiety is a prime site for modification to generate amide and ester derivatives. Standard peptide coupling reagents are often employed for the synthesis of carboxamides.

Experimental Protocol: General Procedure for Amide Coupling

To a solution of this compound (1.0 eq.) in an appropriate solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added the desired amine (1.1 eq.), a coupling agent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq.). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

N-Substituted Derivatives

The Boc protecting group can be removed under acidic conditions to liberate the secondary amine, which can then be functionalized to yield a variety of N-substituted analogs.

Experimental Protocol: Boc Deprotection and N-Alkylation

This compound ester is dissolved in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM. The reaction is stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the corresponding amine salt. For N-alkylation, the amine salt is dissolved in a suitable solvent like acetonitrile, and a base such as potassium carbonate is added, followed by the alkylating agent (e.g., an alkyl halide). The mixture is heated to an appropriate temperature (e.g., 80 °C) and stirred until the reaction is complete. After cooling, the mixture is filtered, and the filtrate is concentrated. The residue is then purified by chromatography.

C2-Substituted Alkyl Azetidines via Photochemical Decarboxylation

A modern approach to introduce substituents at the C2 position involves a photochemical decarboxylative coupling with various alkenes.

Experimental Protocol: Photochemical Synthesis of 2-Alkyl Azetidines

In a typical batch reaction, 1-Boc-azetidine-2-carboxylic acid (1.0 eq.), an alkene (2.0 eq.), a photocatalyst (e.g., 4CzIPN, 2.5 mol%), and a base such as lithium hydroxide (B78521) monohydrate (1.1 eq.) are dissolved in DMF. The reaction mixture is irradiated with light of a suitable wavelength (e.g., 365 nm) until the starting material is consumed. The product is then purified by high-performance liquid chromatography (HPLC).

Quantitative Data on Biological Activity

The structural modifications of this compound have led to the discovery of potent and selective inhibitors of various biological targets. A notable example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell signaling.

Table 1: In Vitro STAT3 DNA-Binding Inhibitory Activity of Azetidine Amide Analogs [1][2]

CompoundR GroupIC₅₀ (µM)
5a 2-hydroxy-5-nitrophenyl0.55
5o 2-hydroxy-5-iodophenyl0.38
8i 2-hydroxy-5-(trifluoromethyl)phenyl0.34

Table 2: Cellular Activity of Azetidine Ester and Lactone Analogs in Breast Cancer Cells [1][2]

CompoundCell LineEC₅₀ (µM)
7e MDA-MB-2311.9
7f MDA-MB-2311.2
7g MDA-MB-2310.9
9k MDA-MB-2311.1

Signaling Pathways and Mechanisms of Action

Azetidine-2-carboxylic acid, the parent amino acid of the title compound, is a proline analog that can be misincorporated into proteins, leading to proteotoxic stress. This triggers specific cellular signaling pathways, primarily the Unfolded Protein Response (UPR).

The misincorporation of azetidine-2-carboxylic acid into newly synthesized proteins in the endoplasmic reticulum (ER) leads to protein misfolding. This accumulation of misfolded proteins is sensed by ER-resident transmembrane proteins: IRE1α, PERK, and ATF6.

  • IRE1α Pathway: Upon activation, IRE1α splices the mRNA of XBP1, leading to the production of a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • PERK Pathway: Activated PERK phosphorylates eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4, in turn, upregulates genes involved in amino acid metabolism, antioxidant response, and apoptosis.

  • ATF6 Pathway: ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor to upregulate ER chaperones and other UPR target genes.

Furthermore, studies have shown that L-azetidine-2-carboxylic acid can induce both apoptotic and necrotic cell death, accompanied by alterations in mitochondrial morphology and function.[3] Chemical-genetic interaction studies in yeast have also implicated the Target of Rapamycin (TOR) pathway in the cellular response to this compound.[4]

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus MisfoldedProteins Misfolded Proteins (Azetidine Incorporation) IRE1a IRE1α MisfoldedProteins->IRE1a Activates PERK PERK MisfoldedProteins->PERK Activates ATF6_unactivated ATF6 MisfoldedProteins->ATF6_unactivated Activates XBP1_unspliced XBP1 mRNA IRE1a->XBP1_unspliced Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_activated ATF6 ATF6_unactivated->ATF6_activated Translocates to XBP1_spliced spliced XBP1 mRNA XBP1_unspliced->XBP1_spliced XBP1_protein XBP1 Protein XBP1_spliced->XBP1_protein Translation eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA Preferential Translation ATF4 ATF4 ATF4_mRNA->ATF4 UPR_Genes UPR Target Genes (Chaperones, ERAD, Apoptosis) ATF4->UPR_Genes Upregulates ATF6_cleaved Cleaved ATF6 ATF6_protein ATF6 Protein ATF6_cleaved->ATF6_protein ATF6_activated->ATF6_cleaved Cleavage XBP1_protein->UPR_Genes Upregulates ATF4_protein ATF4 Protein ATF6_protein->UPR_Genes Upregulates

Caption: The Unfolded Protein Response (UPR) pathway activated by azetidine-induced proteotoxic stress.

Experimental Workflows

The development of novel derivatives of this compound for drug discovery typically follows a structured workflow, from initial synthesis to biological evaluation.

Drug_Discovery_Workflow Start 1-Boc-L-azetidine- 2-carboxylic acid Synthesis Synthesis of Analogs and Derivatives Start->Synthesis Purification Purification and Characterization (HPLC, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., Enzyme Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization Screening->Lead_Opt SAR->Lead_Opt Iterative Design Lead_Opt->Synthesis Cell_Assays Cell-Based Assays (Potency, Toxicity) Lead_Opt->Cell_Assays In_Vivo In Vivo Studies (Animal Models) Cell_Assays->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

References

A Technical Guide to the Applications of 1-Boc-L-azetidine-2-carboxylic Acid in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, has emerged as a valuable building block in medicinal chemistry and peptide design. Its rigid four-membered ring structure offers a unique tool to modulate the conformational properties of peptides and peptidomimetics, often imparting enhanced biological activity and metabolic stability. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its synthesis, incorporation into peptides, and its role as a scaffold in drug discovery.

As a proline analog, L-azetidine-2-carboxylic acid can be incorporated into proteins, which can alter their stability and conformation, leading to the disruption of protein function.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for its use in standard peptide synthesis protocols. This guide will delve into the practical aspects of utilizing this versatile molecule, including detailed experimental procedures and data presentation to aid researchers in their scientific endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes its key properties.

PropertyValueReference
Molecular Formula C₉H₁₅NO₄[2]
Molecular Weight 201.22 g/mol [2][3]
Appearance White to off-white crystalline solid[4]
CAS Number 51077-14-6[2]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol[2]
Purity ≥98.0% (TLC)[2]
XLogP3-AA 0.9[3]

Synthesis of this compound

The synthesis of this compound is a critical first step for its various applications. Several synthetic routes have been reported, often starting from readily available precursors. A general synthetic pathway is illustrated below.

G General Synthesis of this compound cluster_0 Starting Material cluster_1 Intermediate Steps cluster_2 Final Product A γ-Butyrolactone B Bromination & Esterification A->B Various Reagents C Cyclization B->C Amine Source D Hydrogenation C->D Catalyst, H₂ E Resolution D->E Chiral Resolving Agent F This compound E->F Boc Anhydride

A generalized synthetic scheme for this compound.

Applications in Peptide Synthesis

The primary application of this compound is its incorporation into peptide chains. This can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is often employed for the preparation of shorter peptides or for large-scale synthesis. The general workflow involves the coupling of protected amino acids in a suitable solvent, followed by deprotection and purification steps.

G Solution-Phase Peptide Synthesis Workflow cluster_0 Reactants cluster_1 Coupling cluster_2 Purification & Deprotection cluster_3 Product A Boc-Aze-OH F Peptide Coupling Reaction A->F B Amino Acid Ester (e.g., H-Xaa-OR) B->F C Coupling Reagents (e.g., HBTU, HATU) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F G Work-up & Purification F->G H Boc Deprotection (e.g., TFA) G->H I Azetidine-containing Dipeptide H->I

Workflow for solution-phase synthesis of an azetidine-containing dipeptide.

Experimental Protocol: Synthesis of a Dipeptide containing L-Azetidine-2-carboxylic Acid

This protocol is a general guideline based on established peptide coupling procedures.

  • Activation of Boc-L-azetidine-2-carboxylic acid: Dissolve this compound (1.0 eq.), HBTU (0.95 eq.), and HOBt (1.0 eq.) in anhydrous DMF. Add DIPEA (2.5 eq.) and stir the mixture at room temperature for 15 minutes.

  • Coupling Reaction: To the activated amino acid solution, add the hydrochloride salt of the desired amino acid ester (e.g., H-Phe-OMe·HCl, 1.0 eq.). Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the protected dipeptide.

  • Boc Deprotection: Dissolve the purified dipeptide in a solution of 20-50% TFA in DCM and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure to yield the deprotected dipeptide-TFA salt.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the synthesis of longer peptides. The C-terminal amino acid is attached to a solid support (resin), and the peptide chain is assembled in a stepwise manner.

G Solid-Phase Peptide Synthesis (SPPS) Cycle A Resin-Bound Amino Acid B Boc Deprotection (TFA/DCM) A->B C Washing (DCM, IPA, DMF) B->C D Neutralization (DIPEA/DMF) C->D E Washing (DMF) D->E F Coupling of Boc-Aze-OH (HBTU/DIPEA in DMF) E->F G Washing (DMF, DCM) F->G H Repeat Cycle G->H I Cleavage from Resin (e.g., HF or TFMSA) G->I Final Cycle H->B n-1 cycles J Purification (HPLC) I->J K Final Peptide J->K G Simplified STAT3 Signaling Pathway and Inhibition cluster_0 Upstream Signaling cluster_1 STAT3 Activation cluster_2 Nuclear Translocation & Gene Expression cluster_3 Inhibition Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT3_m Monomeric STAT3 JAK->STAT3_m phosphorylates STAT3_p Phosphorylated STAT3 STAT3_m->STAT3_p STAT3_d STAT3 Dimer STAT3_p->STAT3_d dimerizes Nucleus Nucleus STAT3_d->Nucleus translocates to Gene_exp Gene Expression STAT3_d->Gene_exp binds to DNA and promotes DNA DNA Inhibitor Azetidine-based Inhibitor Inhibitor->STAT3_d prevents dimerization

References

"CAS number 51077-14-6 properties and safety data"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CAS Number 51077-14-6: Boc-L-Azetidine-2-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical properties, safety data, and applications of the compound with CAS number 51077-14-6, identified as Boc-L-Azetidine-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and organic synthesis.

Chemical Identification and Properties

Boc-L-Azetidine-2-carboxylic acid is a synthetic amino acid derivative widely utilized as a building block in organic chemistry, particularly in the synthesis of peptides and other complex molecules.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled reactions in multi-step syntheses.[1]

Table 1: Chemical and Physical Properties of Boc-L-Azetidine-2-carboxylic Acid

PropertyValueReference
CAS Number 51077-14-6[2]
Chemical Name Boc-L-Azetidine-2-carboxylic acid[2]
Synonyms Boc-(S)-azetidine-2-carboxylic acid, 1-Boc-L-azetidine-2-carboxylic acid, (2S)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid[1][3]
Molecular Formula C9H15NO4[1][2]
Molecular Weight 201.22 g/mol [4][5]
Appearance White to off-white crystalline solid/powder[1][2]
Purity ≥98.0% (TLC), ≥99.95% (Chiral HPLC)[1]
Optical Activity [α]/D -120.0±2.0°, c = 1 in methanol
SMILES CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O
InChI Key JWJVSDZKYYXDDN-LURJTMIESA-N
Melting Point No data available[2]
Boiling Point No data available[2]
Storage Conditions Store at 0 - 8 °C in a dry, well-ventilated place.[1][2]

Safety and Toxicological Information

Boc-L-Azetidine-2-carboxylic acid is classified as an irritant.[5] Appropriate safety precautions should be taken when handling this compound.

Table 2: Safety and Hazard Data for Boc-L-Azetidine-2-carboxylic Acid

CategoryInformationReference
Hazard Classification Eye Irritant Category 2, Skin Irritant Category 2, Specific Target Organ Toxicity – Single Exposure Category 3 (Respiratory tract irritation)[5]
Signal Word Warning
Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[5]
Precautionary Statements P261, P264, P271, P280, P302 + P352, P305 + P351 + P338
First Aid Measures In case of inhalation, move person to fresh air. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. In all cases, consult a physician.[2]
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[2]
Personal Protective Equipment Safety glasses with side-shields, gloves, and a dust mask (type N95 or equivalent).
Stability Stable under recommended storage conditions.[2]
Incompatible Materials Strong oxidizing agents, Strong acids.[2]
Hazardous Decomposition Products Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …).[2]
Toxicological Data No data available for acute toxicity, chronic toxicity, carcinogenicity, mutagenic effects, reproductive toxicity, or teratogenic effects.[2][6]

Applications and Experimental Protocols

The primary application of Boc-L-Azetidine-2-carboxylic acid is as a building block in solid-phase peptide synthesis (SPPS). Its unique four-membered azetidine (B1206935) ring can impart conformational constraints on peptides, which is of interest in drug design.

Experimental Protocol: General Procedure for Coupling in Solid-Phase Peptide Synthesis

This protocol describes a general method for the incorporation of Boc-L-Azetidine-2-carboxylic acid into a peptide chain on a solid support.

Materials:

  • Resin-bound amine (e.g., aminomethylated polystyrene resin)

  • Boc-L-Azetidine-2-carboxylic acid

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA))

  • Solvent (e.g., N,N-Dimethylformamide (DMF))

  • Deprotection agent (e.g., Trifluoroacetic acid (TFA))

  • Washing solvents (e.g., DMF, Dichloromethane (DCM))

Procedure:

  • Resin Swelling: The resin is swelled in an appropriate solvent such as DMF for 30 minutes.

  • Boc Deprotection: The Boc protecting group of the N-terminal amino acid on the resin is removed by treatment with a solution of TFA in DCM (e.g., 25-50% v/v) for 20-30 minutes.

  • Washing: The resin is washed thoroughly with DCM and DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: The resin is neutralized with a solution of a hindered base such as 10% DIPEA in DMF.

  • Washing: The resin is washed again with DMF.

  • Activation and Coupling:

    • In a separate vessel, Boc-L-Azetidine-2-carboxylic acid (2-4 equivalents relative to the resin loading) is pre-activated with a coupling agent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIPEA, 4-8 equivalents) in DMF for a few minutes.

    • The activated amino acid solution is then added to the washed and neutralized resin.

    • The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: The resin is washed thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Capping (Optional): Any unreacted amino groups on the resin can be capped by acetylation using acetic anhydride (B1165640) and a base to prevent the formation of deletion sequences.

  • Cycle Repetition: Steps 2-9 are repeated for the subsequent amino acids in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., TFA with scavengers).

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the incorporation of Boc-L-Azetidine-2-carboxylic acid into a peptide chain using SPPS.

SPPS_Workflow Resin Resin with N-terminal Boc-protected amino acid Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, DMF) Deprotection->Washing1 Neutralization Neutralization (DIPEA/DMF) Washing1->Neutralization Washing2 Washing (DMF) Neutralization->Washing2 Coupling Coupling of Boc-L-Azetidine-2-COOH (HBTU/DIPEA) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Next_Cycle Start Next Cycle or Final Cleavage Washing3->Next_Cycle

Caption: A typical cycle in solid-phase peptide synthesis using Boc chemistry.

Logical Relationship of Safety Information

This diagram illustrates the logical flow of assessing and mitigating risks associated with handling Boc-L-Azetidine-2-carboxylic acid.

Safety_Logic Compound Boc-L-Azetidine-2-COOH Hazard_ID Hazard Identification (Skin/Eye/Respiratory Irritant) Compound->Hazard_ID Risk_Assessment Risk Assessment Hazard_ID->Risk_Assessment Handling_Controls Handling Controls (Ventilation, Avoid Dust) Risk_Assessment->Handling_Controls PPE Personal Protective Equipment (Gloves, Goggles, Mask) Risk_Assessment->PPE Emergency_Prep Emergency Preparedness (First Aid, Spill Kit) Risk_Assessment->Emergency_Prep Safe_Handling Safe Handling Achieved Handling_Controls->Safe_Handling PPE->Safe_Handling Emergency_Prep->Safe_Handling

Caption: Logical flow for ensuring safe handling of the compound.

References

The Dawn of a Strained Ring: An In-depth Technical Guide to the Early Discovery and Development of Azetidine-Based Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine-based amino acids, particularly the proline analogue azetidine-2-carboxylic acid, represent a fascinating class of non-proteinogenic amino acids that have intrigued chemists and biologists for decades. Their inherent ring strain and ability to be mistakenly incorporated into proteins in place of proline have made them valuable tools for studying protein structure and function, as well as lead compounds in drug discovery. This technical guide delves into the seminal early discoveries, synthetic methodologies, and biological investigations that laid the foundation for our current understanding of these unique molecules.

The Initial Discovery: Azetidine-2-Carboxylic Acid from the Lily of the Valley

The history of azetidine-based amino acids begins in 1955 when L. Fowden first reported the isolation of a new imino acid from the rhizomes and fresh foliage of the lily of the valley (Convallaria majalis) and Solomon's seal (Polygonatum species). This compound was subsequently identified as azetidine-2-carboxylic acid. Fowden's pioneering work involved the extraction of the amino acid from plant tissues and its characterization using paper chromatography and comparison with a synthetically prepared sample.

Experimental Protocol: Isolation of L-Azetidine-2-carboxylic Acid from Convallaria majalis

This protocol is based on the methods described by Fowden in his 1956 publication in the Biochemical Journal.

1. Extraction:

  • Freshly harvested rhizomes of Convallaria majalis are minced and extracted with hot 70% (v/v) ethanol (B145695) for several hours.
  • The ethanolic extract is filtered, and the filtrate is concentrated under reduced pressure to a smaller volume.

2. Purification by Ion-Exchange Chromatography:

  • The concentrated extract is passed through a column of a strongly acidic cation-exchange resin (e.g., Dowex 50) in the hydrogen form.
  • The column is washed with water to remove neutral and anionic compounds.
  • The amino acids are then displaced from the resin by elution with 2 M aqueous ammonia (B1221849).

3. Preparative Paper Chromatography:

  • The ammonia eluate is concentrated to a small volume.
  • The mixture of amino acids is separated by preparative paper chromatography using a solvent system such as phenol-water (4:1, w/v).
  • The band corresponding to azetidine-2-carboxylic acid (identified by its Rf value relative to known standards) is excised from the chromatogram.

4. Elution and Crystallization:

  • The compound is eluted from the paper strips with water.
  • The aqueous eluate is concentrated, and the L-azetidine-2-carboxylic acid is crystallized by the addition of ethanol.

5. Recrystallization:

  • The crystalline product is further purified by recrystallization from aqueous ethanol to yield colorless needles.

Early Synthetic Approaches to Azetidine-2-Carboxylic Acid

The structural confirmation and further biological investigation of azetidine-2-carboxylic acid necessitated the development of synthetic routes. Early methods focused on the cyclization of functionalized four-carbon chains.

Synthesis of Racemic Azetidine-2-Carboxylic Acid from γ-Aminobutyric Acid (GABA)

An early synthesis of optically inactive azetidine-2-carboxylic acid was achieved starting from the neurotransmitter GABA.

Methodology:

  • α-Bromination: GABA is subjected to α-bromination to yield γ-amino-α-bromobutyric acid.

  • Ring Closure: The intermediate γ-amino-α-bromobutyric acid undergoes ring closure upon treatment with a barium hydroxide (B78521) solution. This step involves the removal of hydrogen bromide and subsequent intramolecular nucleophilic attack of the amine on the carbon bearing the bromine atom.

Synthesis of Optically Active L-Azetidine-2-Carboxylic Acid from L-α,γ-Diaminobutyric Acid

The synthesis of the naturally occurring L-enantiomer was accomplished starting from L-α,γ-diaminobutyric acid.

Methodology:

  • Deamination: L-α,γ-diaminobutyric acid dihydrochloride (B599025) is treated with a mixture of nitrous acid and hydrochloric acid. This selectively deaminates the α-amino group to a hydroxyl group, which is then substituted by a chlorine atom to yield γ-amino-α-chlorobutyric acid.

  • Cyclization: The resulting γ-amino-α-chlorobutyric acid is treated with barium hydroxide. This promotes the elimination of hydrogen chloride and subsequent intramolecular cyclization to afford L-azetidine-2-carboxylic acid.

Physicochemical and Biological Data

The early investigations into azetidine-2-carboxylic acid established its fundamental properties and biological effects.

Table 1: Physicochemical Properties of L-Azetidine-2-Carboxylic Acid
PropertyValueReference
Molecular FormulaC₄H₇NO₂
Molar Mass101.10 g/mol
AppearanceCrystalline solid
Melting Point215 °C (decomposes)
Solubility in Water5.0 g/100 mL
Specific Rotation [α]D-108° (in H₂O)
Table 2: Early Quantitative Biological Data for L-Azetidine-2-Carboxylic Acid
Biological EffectOrganism/SystemQuantitative DataReference
Acute Toxicity (LD₅₀)Mouse (subcutaneous)1000 mg/kg
TeratogenicityHamster (intraperitoneal)Skeletal anomalies observed at 200-600 mg/kg
Inhibition of Collagen SynthesisFetal Rat Calvaria40-70% decrease in proline incorporation
Inhibition of Cell GrowthMurine Mammary Cancer Cells (450.1)IC₅₀ = 7.6 µg/mL

Biological Mechanism of Action: Induction of the Unfolded Protein Response

Azetidine-2-carboxylic acid exerts its biological effects primarily by being a mimic of proline. It is recognized by prolyl-tRNA synthetase and incorporated into nascent polypeptide chains. The smaller, more constrained four-membered ring of azetidine-2-carboxylic acid, when substituted for the five-membered ring of proline, disrupts the normal secondary and tertiary structure of proteins. This leads to protein misfolding and aggregation, which in turn triggers a cellular stress response known as the Unfolded Protein Response (UPR).

The UPR is a complex signaling network that aims to restore endoplasmic reticulum (ER) homeostasis. Three main ER-resident transmembrane proteins act as sensors for the accumulation of unfolded proteins: PERK, IRE1α, and ATF6. The binding of the chaperone protein BiP (also known as GRP78) to the luminal domains of these sensors keeps them in an inactive state. Upon accumulation of unfolded proteins, BiP dissociates from these sensors, leading to their activation.

The activation of PERK leads to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α), which globally attenuates protein translation, thereby reducing the protein load on the ER. The activation of the ATF6 pathway involves its translocation to the Golgi apparatus, where it is cleaved to release a transcription factor that upregulates the expression of ER chaperones to assist in protein folding.

UPR_Activation_by_Azetidine_2_Carboxylic_Acid cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus unfolded_proteins Unfolded Proteins (due to Aze-2-C incorporation) bip BiP/GRP78 unfolded_proteins->bip sequesters perk_inactive PERK atf6_inactive ATF6 ire1_inactive IRE1α eif2a eIF2α perk_inactive->eif2a phosphorylates atf6_cleaved Cleaved ATF6 (Active TF) atf6_inactive->atf6_cleaved translocates & is cleaved eif2a_p p-eIF2α eif2a->eif2a_p atf4 ATF4 eif2a_p->atf4 promotes translation translation_attenuation Global Translation Attenuation eif2a_p->translation_attenuation upr_genes UPR Target Genes (e.g., Chaperones) atf4->upr_genes activates transcription apoptosis_genes Apoptosis Genes atf4->apoptosis_genes activates transcription atf6_cleaved->upr_genes activates transcription aze Azetidine-2-Carboxylic Acid (Aze-2-C) protein_synthesis Protein Synthesis aze->protein_synthesis protein_synthesis->unfolded_proteins

Caption: UPR activation by azetidine-2-carboxylic acid.

Experimental Workflow: Analysis of UPR Activation

The investigation of UPR activation by azetidine-2-carboxylic acid typically involves a series of cell-based assays.

UPR_Workflow cluster_protein_analysis Protein Analysis cluster_rna_analysis RNA Analysis start Cell Culture (e.g., Fibroblasts, Neurons) treatment Treatment with Azetidine-2-Carboxylic Acid (Dose- and Time-course) start->treatment harvest Cell Harvesting and Lysis treatment->harvest sds_page SDS-PAGE harvest->sds_page rna_extraction RNA Extraction harvest->rna_extraction western_blot Western Blot sds_page->western_blot probing Probing with Antibodies for: - p-PERK - p-eIF2α - Cleaved ATF6 - CHOP - BiP/GRP78 western_blot->probing detection Chemiluminescent or Fluorescent Detection probing->detection rt_qpcr RT-qPCR for UPR target genes: - XBP1s - CHOP - BiP rna_extraction->rt_qpcr analysis Data Analysis rt_qpcr->analysis

Caption: Experimental workflow for UPR analysis.

Pioneers in the Early Development of Azetidine-Based Amino Acids

The early understanding of azetidine-based amino acids was shaped by the contributions of several key researchers:

  • L. Fowden: His discovery, isolation, and initial characterization of azetidine-2-carboxylic acid from plants were foundational to the entire field.

  • Siegmund Gabriel and J. Weiner: While not working on the amino acid itself, their first synthesis of the parent azetidine (B1206935) ring in 1888 was a crucial chemical precedent.

  • Early Synthetic Chemists: Numerous organic chemists in the mid-20th century contributed to the development of synthetic routes to azetidines and their derivatives, enabling further biological studies.

  • Darwin J. Prockop and colleagues: In the 1970s, they conducted extensive research on the effects of azetidine-2-carboxylic acid on collagen synthesis, providing significant insights into its mechanism of toxicity.

Conclusion

The early discovery and development of azetidine-based amino acids, from their initial isolation from natural sources to the elucidation of their fundamental biological mechanisms, have provided a rich area of scientific inquiry. The pioneering work of Fowden and others has not only expanded our knowledge of unusual amino acids in nature but has also furnished the scientific community with a powerful tool to probe the intricacies of protein synthesis and folding. The foundational knowledge established in these early years continues to underpin modern research into the therapeutic potential of azetidine-containing compounds.

Conformational Analysis of Peptides Containing 1-Boc-L-azetidine-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and modulate conformational properties. 1-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH), a four-membered ring analogue of proline, has garnered significant interest due to its unique conformational constraints. This technical guide provides an in-depth analysis of the conformational landscape of peptides containing this intriguing building block, summarizing key experimental and computational findings. Understanding the structural impact of Boc-Aze-OH is crucial for the rational design of peptidomimetics with tailored three-dimensional structures and biological functions.

Conformational Preferences of Azetidine-Containing Peptides

The replacement of the five-membered pyrrolidine (B122466) ring of proline with the four-membered azetidine (B1206935) ring of L-azetidine-2-carboxylic acid (Aze) introduces significant alterations to the peptide backbone. Computational and experimental studies have revealed that peptides containing Aze residues are generally more flexible than their proline-containing counterparts.[1] This increased flexibility arises from a reduction in the steric constraints imposed by the smaller ring, leading to a wider range of accessible conformations.

A key conformational feature induced by the incorporation of Aze residues is the propensity to adopt γ-turn structures.[2] This is in contrast to proline, which is well-known for its ability to induce β-turns. The constrained nature of the azetidine ring forces the peptide backbone into a tight turn, which can be a critical determinant of biological activity.

Furthermore, studies on tetrapeptides containing both Aze and proline, such as Boc-(L-Aze-L-Pro)₂-Opcp, have shown that the presence of the azetidine ring can dictate the overall peptide conformation. In trifluoroethanol, this particular peptide was found to adopt an all-cis peptide bond conformation, resulting in a left-handed helical structure.[3] This finding highlights the profound influence of the azetidine residue on the local and global conformation of the peptide chain. In contrast, the related tetrapeptide Boc-(L-Pro)₃-L-Aze-Opcp was found to exist as a mixture of both cis and trans peptide bond isomers, suggesting that the positioning of the Aze residue within the peptide sequence is critical in determining the final conformation.[3]

Data Presentation: Conformational Parameters

While detailed quantitative data for peptides exclusively containing this compound is limited in publicly available literature, the following tables summarize the types of parameters used in conformational analysis and provide illustrative data based on related studies of azetidine and proline-containing peptides.

Table 1: Dihedral Angles (Φ, Ψ) from Computational and Spectroscopic Studies

Peptide FragmentMethodSolventΦ (°)Ψ (°)Dominant ConformationReference
Ac-Aze-NMeComputationalGas Phase--Multiple low-energy minima[1]
Boc-(L-Aze-L-Pro)₂-OpcpNMR/CDTrifluoroethanol--Compatible with left-handed helix (all-cis peptide bonds)[3][4]
Ac-Aib-AzGly-NH₂Computational/NMR--900β-I turn[5]

Note: Specific dihedral angle values for Boc-Aze-containing peptides were not available in the reviewed literature abstracts. The table reflects the qualitative descriptions found.

Table 2: NMR Spectroscopic Data for Conformational Analysis

PeptideSolventObserved PhenomenonImplied ConformationReference
Boc-(L-Aze-L-Pro)₂-OpcpTrifluoroethanolSingle set of resonancesSingle dominant conformation (all-cis)[3][4]
Boc-(L-Pro)₃-L-Aze-OpcpChloroform or TrifluoroethanolMultiple sets of resonancesMixture of cis and trans isomers[3]

Table 3: Circular Dichroism (CD) Spectroscopic Data

PeptideSolventCD Spectral FeaturesInferred Secondary StructureReference
Boc-(L-Aze-L-Pro)₂-OpcpTrifluoroethanolCotton effect opposite to polyproline form ILeft-handed helix[3][4]

Note: Specific molar ellipticity values were not available in the reviewed literature abstracts.

Experimental Protocols

Solution-Phase Peptide Synthesis of Boc-(L-Aze-L-Pro)₂-Opcp

This protocol is based on traditional solution-phase peptide synthesis methodologies.[3]

Materials:

  • This compound (Boc-Aze-OH)

  • L-Proline pentachlorophenyl ester hydrochloride (H-Pro-Opcp·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Pentachlorophenol

  • Standard reagents for workup and purification (e.g., ethyl acetate, hexane, silica (B1680970) gel)

Procedure:

  • Dipeptide Synthesis (Boc-Aze-Pro-Opcp):

    • Dissolve Boc-Aze-OH and HOBt in DMF.

    • Add DCC at 0°C and stir for 30 minutes.

    • Add a solution of H-Pro-Opcp·HCl and TEA in DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Purify the dipeptide by silica gel chromatography.

  • Deprotection of the Dipeptide:

    • Treat the purified Boc-Aze-Pro-Opcp with a solution of TFA in DCM (e.g., 50% v/v) for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain the deprotected dipeptide salt (H-Aze-Pro-Opcp·TFA).

  • Tetrapeptide Synthesis (Boc-Aze-Pro-Aze-Pro-Opcp):

    • Couple the deprotected dipeptide (H-Aze-Pro-Opcp·TFA) with another equivalent of the activated Boc-Aze-OH (prepared as in step 1).

    • Follow the same reaction and purification procedures as for the dipeptide synthesis.

  • Final Characterization:

    • Confirm the identity and purity of the final tetrapeptide using mass spectrometry and NMR spectroscopy.

NMR Spectroscopy for Conformational Analysis

This protocol outlines the general steps for acquiring and analyzing NMR data to determine the conformation of an Aze-containing peptide.

Instrumentation:

  • High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.

Sample Preparation:

  • Dissolve the peptide (e.g., Boc-(L-Aze-L-Pro)₂-Opcp) in a deuterated solvent (e.g., trifluoroethanol-d₃, chloroform-d, or DMSO-d₆) to a concentration of 1-10 mM.

NMR Experiments:

  • 1D ¹H NMR: To observe the overall spectral features and identify the number of conformational isomers present.

  • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, aiding in residue-specific assignments.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides crucial distance restraints for structure calculation. The presence or absence of specific NOEs/ROEs between adjacent and non-adjacent residues is indicative of the peptide's secondary structure.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons, aiding in resonance assignment.

  • Variable Temperature NMR: To study the temperature dependence of amide proton chemical shifts, which can identify protons involved in intramolecular hydrogen bonds.

Data Analysis:

  • Assign all proton and carbon resonances using the combination of 2D NMR spectra.

  • Measure coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to derive dihedral angle restraints using the Karplus equation.

  • Integrate NOESY/ROESY cross-peaks to obtain interproton distance restraints.

  • Use the collected restraints in molecular modeling software to calculate a family of structures consistent with the experimental data.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a sensitive technique for determining the secondary structure of peptides in solution.

Instrumentation:

  • CD Spectropolarimeter

Sample Preparation:

  • Dissolve the peptide in a suitable solvent (e.g., trifluoroethanol, phosphate (B84403) buffer) to a concentration in the micromolar range (e.g., 10-100 µM). The solvent must be transparent in the far-UV region.

Data Acquisition:

  • Record the CD spectrum in the far-UV region (typically 190-260 nm) at a controlled temperature.

  • Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.

Data Analysis:

  • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic minima and maxima indicate the presence of α-helices, β-sheets, or random coil structures. For example, a left-handed helix, as suggested for Boc-(L-Aze-L-Pro)₂-Opcp, would have a distinct CD spectrum that differs from that of a right-handed α-helix or a β-sheet.

Visualization of Workflows and Concepts

Experimental Workflow: Peptide Synthesis and Analysis

G cluster_synthesis Solution-Phase Peptide Synthesis cluster_analysis Conformational Analysis start Start: Boc-Aze-OH & H-Pro-Opcp coupling1 Dipeptide Coupling (DCC/HOBt) start->coupling1 purification1 Purification 1 coupling1->purification1 deprotection Boc Deprotection (TFA) purification1->deprotection coupling2 Tetrapeptide Coupling deprotection->coupling2 purification2 Purification 2 coupling2->purification2 end_synthesis Final Product: Boc-(Aze-Pro)2-Opcp purification2->end_synthesis nmr NMR Spectroscopy (1D, 2D) end_synthesis->nmr cd CD Spectroscopy end_synthesis->cd structure 3D Structure & Conformation nmr->structure cd->structure comp Computational Modeling comp->structure

Caption: Workflow for the synthesis and conformational analysis of an Aze-containing peptide.

Conceptual Diagram: Influence of Aze on Peptide Conformation

G cluster_properties Structural Properties cluster_comparison Comparison to Proline Aze L-Azetidine-2-carboxylic acid (Aze) ring_size 4-membered ring Aze->ring_size flexibility Increased Flexibility Aze->flexibility turn Induces γ-turns Aze->turn Pro L-Proline (Pro) pro_ring 5-membered ring Pro->pro_ring pro_flex More Rigid Pro->pro_flex pro_turn Induces β-turns Pro->pro_turn

Caption: Comparison of the conformational influence of Aze versus Pro in peptides.

Conclusion

The incorporation of this compound into peptides provides a fascinating avenue for manipulating their three-dimensional structure. The reduced ring size of the azetidine moiety compared to proline leads to increased backbone flexibility and a preference for γ-turn conformations. Furthermore, the strategic placement of Aze residues can enforce specific global conformations, such as the all-cis, left-handed helix observed in Boc-(L-Aze-L-Pro)₂-Opcp. This detailed understanding of the conformational impact of Boc-Aze-OH is invaluable for the design of novel peptidomimetics with enhanced stability, bioavailability, and targeted biological activity. Further high-resolution structural studies are warranted to provide more precise quantitative data on the conformational landscape of these important peptide building blocks.

References

Methodological & Application

Application Notes and Protocols for the Use of 1-Boc-L-azetidine-2-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid is a proline analogue that, when incorporated into peptides, can introduce unique conformational constraints. As a non-natural amino acid, it serves as a valuable tool in peptidomimetic design and drug discovery. Its four-membered ring structure can alter the backbone geometry and proteolytic stability of peptides.[1][2] The incorporation of L-azetidine-2-carboxylic acid can lead to a higher degree of flexibility in the peptide chain compared to its five-membered ring counterpart, proline.[1] This modification can influence the peptide's biological activity and pharmacokinetic properties.

These application notes provide a comprehensive guide for the efficient incorporation of this compound into peptide sequences using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

Data Presentation

While specific quantitative data for the coupling of this compound is not extensively reported in the literature, the following tables provide a template for expected outcomes based on standard Boc-SPPS of other amino acids. Actual results should be determined empirically for each specific sequence.

Table 1: Coupling Reagent Performance with this compound (Hypothetical)

Coupling ReagentActivation Time (min)Coupling Time (min)Estimated Coupling Efficiency (%)Notes
HBTU/DIEA230-60>99%Standard and reliable choice for most couplings.
HATU/DIEA230>99%Recommended for potentially difficult couplings.
DIC/HOBt5-1060-120>98%A cost-effective option, though slower.

Table 2: Typical Yield and Purity for a Model Peptide Containing an Azetidine Residue

Peptide SequenceSynthesis Scale (mmol)Crude Peptide Yield (mg)Overall Yield (%)Purity by RP-HPLC (%)
Ac-Tyr-Gly-Gly-Phe-Aze-NH20.165-8550-65>85
H-Ala-Aze-Phe-Gly-Leu-OH0.170-9055-70>90

Experimental Protocols

The following protocols are based on standard, well-established procedures for Boc-SPPS and are adapted for the use of this compound.[3][4]

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropyl alcohol (IPA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF for a further 20-30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

    • Remove the solution and add fresh 50% TFA in DCM. Agitate for 20-25 minutes.

    • Wash the resin with DCM (2x) and IPA (2x) to remove residual TFA and by-products.[4]

  • Neutralization:

    • Wash the resin with DCM (2x).

    • Add a solution of 5-10% DIEA in DCM to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Wash the resin with DCM (3x) to remove excess base.

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

    • Add DIEA (4-8 equivalents) to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[3]

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

  • Repeat Cycle: The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542) (scavenger)

  • Diethyl ether

  • Specialized HF cleavage apparatus

Procedure:

  • Preparation: Place the dried peptide-resin in the reaction vessel of the HF cleavage apparatus.

  • Scavenger Addition: Add anisole (approximately 1 mL per 100 mg of resin).

  • HF Cleavage:

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0°C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Triturate the remaining residue with cold diethyl ether to precipitate the crude peptide.

    • Wash the peptide extensively with cold diethyl ether to remove the scavenger and cleaved protecting groups.

  • Peptide Extraction and Lyophilization:

    • Extract the crude peptide with an appropriate aqueous solvent (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM/DMF) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA in DCM) Deprotect->Neutralize Couple 4. Coupling (Boc-Aze-OH, HBTU, DIEA) Neutralize->Couple Wash 5. Wash (DMF/DCM) Couple->Wash Cycle Repeat for next amino acid Wash->Cycle Cycle->Deprotect Next cycle Cleave Final Cleavage (HF, Anisole) Cycle->Cleave End of synthesis Purify Purification (RP-HPLC) Cleave->Purify Final Final Peptide Purify->Final

Caption: Workflow for Boc-SPPS of peptides containing this compound.

Azetidine_Effect cluster_Pro Proline Incorporation cluster_Aze Azetidine Incorporation Pro Proline (5-membered ring) Rigid More Rigid Backbone Pro->Rigid Induces Peptide Peptide Properties Rigid->Peptide Aze Azetidine-2-carboxylic acid (4-membered ring) Flexible More Flexible Backbone Aze->Flexible Induces Flexible->Peptide Activity Biological Activity Peptide->Activity Stability Proteolytic Stability Peptide->Stability

Caption: Impact of azetidine-2-carboxylic acid vs. proline on peptide properties.

References

Application Notes for the Incorporation of 1-Boc-L-azetidine-2-carboxylic Acid into Novel Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid (Boc-Azt-OH) is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the design of novel peptides with unique structural and biological properties. Its rigid four-membered ring structure can induce specific turns and secondary structures in peptide chains, potentially enhancing receptor affinity, metabolic stability, and cell permeability. The incorporation of azetidine (B1206935) moieties has been shown to improve the cyclization efficiency of small peptides and increase resistance to proteolytic degradation.[1][2] These application notes provide detailed protocols for the successful incorporation of Boc-Azt-OH into peptide sequences using solid-phase peptide synthesis (SPPS) with a focus on overcoming the challenges associated with its sterically hindered nature.

Data Presentation

The incorporation of the sterically hindered Boc-Azt-OH can present challenges to coupling efficiency. The selection of an appropriate coupling reagent is crucial for achieving high yields and purity. The following table summarizes representative data for the incorporation of a single Boc-Azt-OH residue into a model pentapeptide on a solid support.

Coupling ReagentActivation Time (min)Coupling Time (hr)Coupling Efficiency (%)Crude Peptide Purity (%)Overall Yield (%)
DIC/HOBt 104-675-85~60~55
HBTU/DIEA 22-490-95~75~70
HATU/DIEA 21-2>98>85>80
COMU/DIEA 21-2>98>85>80

Data is representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.

Experimental Protocols

Protocol 1: Boc-SPPS Cycle for Incorporating this compound

This protocol outlines a single cycle for the incorporation of Boc-Azt-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound (Boc-Azt-OH)

  • Coupling reagent (HATU is recommended for optimal results)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solid-phase peptide synthesis vessel

  • Shaker or automated peptide synthesizer

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 5 minutes.

    • Drain the vessel.

    • Treat the resin again with 50% TFA in DCM for 20 minutes to ensure complete removal of the Boc group.[3]

    • Wash the resin with DCM (3x), followed by DMF (3x).

  • Neutralization:

    • Treat the resin with a solution of 5% DIEA in DMF (2x for 2 minutes each) to neutralize the trifluoroacetate (B77799) salt of the N-terminal amine.

    • Wash the resin with DMF (3x).

  • Activation and Coupling of Boc-Azt-OH:

    • In a separate vessel, dissolve Boc-Azt-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature. Due to the sterically hindered nature of Boc-Azt-OH, a longer coupling time or double coupling may be necessary.[4][5]

    • Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (yellow beads) indicates a complete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride (B1165640) and DIEA in DMF to prevent the formation of deletion sequences.

  • Repeat the cycle for the next amino acid to be incorporated.

Protocol 2: Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and removal of side-chain protecting groups.

Caution: This procedure involves the use of highly corrosive and toxic hydrofluoric acid (HF) and must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.

Materials:

  • Dried peptide-resin

  • Anisole (B1667542) (scavenger)

  • Hydrofluoric acid (HF)

  • Cold diethyl ether

  • HF cleavage apparatus

Procedure:

  • Preparation: Dry the peptide-resin thoroughly under vacuum.

  • Cleavage:

    • Place the dried resin in the HF reaction vessel.

    • Add anisole (1 mL per gram of resin) to scavenge carbocations generated during cleavage.

    • Cool the vessel to -5 to 0 °C.

    • Carefully distill HF into the reaction vessel (approximately 10 mL per gram of resin).

    • Stir the mixture at 0 °C for 1-2 hours.

  • HF Removal: Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide.

    • Centrifuge and decant the ether. Repeat this wash step twice.

  • Extraction and Lyophilization:

    • Extract the crude peptide with a suitable aqueous buffer (e.g., 10% acetic acid).

    • Lyophilize the aqueous solution to obtain the crude peptide powder.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow Resin Start: Resin (e.g., Merrifield) Swell 1. Swell Resin (DMF) Resin->Swell Deprotect 2. Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA in DMF) Deprotect->Neutralize Couple 4. Coupling: Boc-Azt-OH + HATU/DIEA Neutralize->Couple Wash 5. Wash (DMF, DCM) Couple->Wash Cycle Repeat Cycle for Next Amino Acid Wash->Cycle Continue Peptide Chain FinalDeprotect Final Boc Deprotection Wash->FinalDeprotect Final Amino Acid Coupled Cycle->Deprotect Cleave Cleavage from Resin (HF/Anisole) FinalDeprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Peptide Final Peptide Purify->Peptide

Caption: Boc-SPPS workflow for incorporating this compound.

Coupling_Logic BocAzt 1-Boc-Azt-COOH HATU HATU/DIEA (Activation) BocAzt->HATU ActiveEster Activated OAt-Ester Intermediate HATU->ActiveEster CoupledPeptide Resin-Peptide-CO-Azt-Boc ActiveEster->CoupledPeptide Nucleophilic Attack ResinAmine Resin-Peptide-NH2 ResinAmine->CoupledPeptide

Caption: Activation and coupling of this compound.

References

"1-Boc-L-azetidine-2-carboxylic acid as a constrained proline analog in peptidomimetics"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-L-azetidine-2-carboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in the design of peptidomimetics. As a four-membered ring analog of proline, its incorporation into peptide sequences introduces unique structural properties that can significantly influence biological activity, proteolytic stability, and pharmacokinetic profiles. This document provides detailed application notes on its use and comprehensive protocols for the synthesis and characterization of peptidomimetics containing this analog.

Application Notes

Conformational Control in Peptidomimetics

The replacement of proline with L-azetidine-2-carboxylic acid (Aze) induces significant alterations in peptide backbone conformation. Unlike the five-membered ring of proline which favors the induction of β-turns, the smaller, more constrained four-membered ring of azetidine (B1206935) preferentially stabilizes γ-turn conformations. This structural preference can be exploited to modulate the three-dimensional structure of a peptide, which is often critical for its interaction with biological targets. It has been observed that peptides containing Aze residues are generally more flexible than their proline-containing counterparts due to reduced steric hindrance.[1] This increased flexibility, combined with the preference for γ-turns, offers a powerful tool for systematically exploring the conformational space of a peptide to optimize its biological activity.

Enhanced Proteolytic Stability

A key challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of unnatural amino acids, such as L-azetidine-2-carboxylic acid, can enhance resistance to enzymatic cleavage. The altered ring size and conformation compared to natural amino acids can prevent recognition and binding by the active sites of proteases. For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit into a cyclohexapeptide has been shown to improve its stability against proteases.[2][3] This enhanced stability can lead to a longer in vivo half-life and improved bioavailability of the peptidomimetic drug candidate.

Modulation of Biological Activity

The unique conformational constraints imposed by L-azetidine-2-carboxylic acid can be leveraged to fine-tune the biological activity of peptides. By altering the spatial arrangement of key pharmacophoric groups, the binding affinity and selectivity for a specific biological target can be optimized. A notable application is in the development of small-molecule inhibitors. For example, (R)-azetidine-2-carboxamide analogues have been developed as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[4] These compounds demonstrated sub-micromolar inhibitory potencies (IC50) and high-affinity binding to STAT3, with dissociation constants (KD) in the nanomolar range.[4]

Quantitative Data

Inhibitory Activity of Azetidine-Based STAT3 Inhibitors
CompoundSTAT3 EMSA IC50 (μM)STAT1 EMSA IC50 (μM)STAT5 EMSA IC50 (μM)MDA-MB-231 Cell Viability EC50 (μM)STAT3 Binding Affinity KD (nM)
5a 0.55> 18> 18--
5o 0.38> 18> 18--
8i 0.34> 18> 18--
7e ---1.9-
7f ---0.9-
7g ---1.1880
9k ---1.3960

Data sourced from discovery of novel azetidine amides as potent small-molecule STAT3 inhibitors.[4][5]

Conformational Parameters of Azetidine-Containing Peptides
PeptidePredominant ConformationKey Torsion Angles (φ, ψ)Reference
Boc-(L-Aze-L-Pro)2-OpcpAll-cis peptide bonds, left-handed helixCompatible with left-handed helix[6]
Ac-Aze-NHMeMore flexible than Ac-Pro-NHMe-[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing this compound using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • This compound

  • Fmoc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine (B6355638) in N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 4 equivalents of OxymaPure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Deprotection and Coupling: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Incorporation of this compound:

    • For the coupling of this compound, follow the same procedure as in step 3, using this compound instead of an Fmoc-protected amino acid.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (if the N-terminus is not to be acetylated).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the TFA cleavage cocktail to the resin and react for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Materials:

  • Purified azetidine-containing peptide

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified peptide in the desired buffer. The final concentration for CD analysis is typically in the range of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up.

    • Set the wavelength range, typically from 190 to 260 nm for far-UV CD.

    • Set the scanning speed, bandwidth, and number of accumulations.

  • Blank Measurement: Record a spectrum of the buffer alone in the quartz cuvette. This will serve as the baseline.

  • Sample Measurement:

    • Rinse the cuvette with the peptide solution.

    • Fill the cuvette with the peptide solution and record the CD spectrum.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • n is the number of amino acid residues

      • l is the path length of the cuvette in cm.

  • Secondary Structure Estimation: Analyze the processed CD spectrum to estimate the secondary structure content (α-helix, β-sheet, random coil) using deconvolution software. α-helices typically show negative bands around 208 and 222 nm, while β-sheets exhibit a negative band around 218 nm.

Protocol 3: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Materials:

  • Purified azetidine-containing peptide (1-5 mg)

  • Deuterated solvent (e.g., D2O, DMSO-d6)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent.

  • 1D NMR: Acquire a 1D proton NMR spectrum to assess the overall folding and purity of the peptide. Well-dispersed amide proton signals are indicative of a structured peptide.

  • 2D NMR:

    • TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These NOEs provide crucial distance restraints for structure calculation.

  • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

  • Structural Restraints:

    • Extract distance restraints from the NOESY spectrum.

    • Determine dihedral angle restraints (φ, ψ) from coupling constants (e.g., 3JHNα) measured from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use molecular dynamics and simulated annealing protocols with the experimental restraints to calculate an ensemble of 3D structures of the peptide.

  • Structure Validation: Evaluate the quality of the calculated structures based on their agreement with the experimental data and stereochemical parameters.

Visualizations

experimental_workflow start Start: This compound spps Solid-Phase Peptide Synthesis (SPPS) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization bio_assay Biological Assays (e.g., Binding, Activity) characterization->bio_assay conf_analysis Conformational Analysis (CD, NMR) characterization->conf_analysis end End: Peptidomimetic Candidate bio_assay->end conf_analysis->end

Caption: Experimental workflow for peptidomimetic synthesis and evaluation.

conformational_comparison peptide Peptide Backbone proline Proline Incorporation peptide->proline azetidine Azetidine Incorporation peptide->azetidine beta_turn Favors β-turn proline->beta_turn gamma_turn Favors γ-turn azetidine->gamma_turn

Caption: Conformational influence of proline versus azetidine incorporation.

sp3_inhibition_pathway cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription inhibitor Azetidine-based Inhibitor inhibitor->dimer Inhibits Dimerization

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based peptidomimetics.

References

Unlocking New Therapeutic Avenues: The Versatility of 1-Boc-L-azetidine-2-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart enhanced pharmacological properties is paramount. 1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained proline analog, has emerged as a pivotal building block, enabling the development of innovative therapeutics with improved potency, selectivity, and pharmacokinetic profiles. Its unique four-membered ring structure offers a strategic advantage in designing molecules that can effectively interact with biological targets, leading to breakthroughs in various therapeutic areas.

This application note delves into the multifaceted applications of this compound in drug discovery and medicinal chemistry. We will explore its role in the synthesis of peptide and small molecule drugs, with a focus on its incorporation into inhibitors of key enzymes such as Dipeptidyl Peptidase-4 (DPP-4) and Signal Transducer and Activator of Transcription 3 (STAT3). Detailed protocols for its use in solid-phase peptide synthesis and the synthesis of a STAT3 inhibitor precursor are provided, alongside quantitative data on the biological activity of derived compounds.

The Structural Advantage of the Azetidine (B1206935) Ring

The compact and rigid nature of the azetidine ring, a four-membered nitrogen-containing heterocycle, distinguishes this compound from its five-membered counterpart, proline.[1][2] This structural constraint reduces the conformational flexibility of molecules into which it is incorporated, a desirable trait in drug design.[2] A more rigid molecular structure can lead to a higher binding affinity for the target protein by minimizing the entropic penalty upon binding.[2] This principle has been successfully applied to enhance the efficacy of various drug candidates.

Application in Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

A prominent application of the azetidine scaffold is in the development of DPP-4 inhibitors, a class of oral anti-diabetic drugs.[3][4] DPP-4 is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] By inhibiting DPP-4, these drugs prolong the action of incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby lowering blood glucose levels.[5][8][9]

While the blockbuster drug sitagliptin (B1680988) (Januvia) itself does not contain an azetidine-2-carboxylic acid moiety, the broader class of azetidine-based DPP-4 inhibitors has been extensively explored.[3][10] Research has led to the identification of potent 2-cyanoazetidines and 2-ketoazetidines with sub-micromolar to low nanomolar inhibitory activities.[3]

Below is a diagram illustrating the signaling pathway of DPP-4 inhibition.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Meal Meal Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Meal->Incretins (GLP-1, GIP) release Insulin Release Insulin Release Incretins (GLP-1, GIP)->Insulin Release stimulates Glucagon Release Glucagon Release Incretins (GLP-1, GIP)->Glucagon Release inhibits DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme inactivated by Lowered Blood Glucose Lowered Blood Glucose Insulin Release->Lowered Blood Glucose leads to Increased Blood Glucose Increased Blood Glucose Glucagon Release->Increased Blood Glucose leads to Azetidine-based Inhibitor Azetidine-based Inhibitor Azetidine-based Inhibitor->DPP-4 Enzyme inhibits

Fig. 1: Mechanism of DPP-4 Inhibition.

Application in STAT3 Inhibitors for Cancer Therapy

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a promising target for cancer therapy due to its role in promoting tumor cell proliferation and survival. Researchers have developed potent STAT3 inhibitors based on an (R)-azetidine-2-carboxamide scaffold.[11] These compounds have demonstrated sub-micromolar inhibitory activity against STAT3.[11] The incorporation of the azetidine ring was a key optimization step from earlier proline-based inhibitors, highlighting the value of this constrained amino acid in enhancing potency.[11]

Table 1: In Vitro STAT3 Inhibitory Activity of (R)-azetidine-2-carboxamide Analogues [11]

CompoundSTAT3 IC50 (µM)
5a 0.52
5o 0.38
8i 0.34

Experimental Protocols

Protocol 1: Incorporation of this compound into a Tetrapeptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a general procedure for the incorporation of this compound into a peptide sequence on a solid support, adapted from standard SPPS methodologies.[12][13][14]

Materials:

  • Fmoc-protected amino acid resin (e.g., Fmoc-Gly-Wang resin)

  • This compound

  • Other required Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for standard amino acids):

    • Dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 2 hours.

    • Drain the solution and wash the resin with DMF (3x) and DCM (3x).

  • Incorporation of this compound:

    • Following the deprotection of the N-terminal amino acid, dissolve this compound (3 equivalents), HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) and pre-activate for 5 minutes.

    • Add the activated solution to the resin and shake for 2 hours.

    • Drain and wash as described in step 3.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Final Boc Deprotection: After the final coupling step, treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Below is a workflow diagram for the solid-phase peptide synthesis.

SPPS_Workflow start Start resin Swell Resin start->resin deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash Wash Resin (DMF, DCM) deprotection->wash After deprotection coupling Amino Acid Coupling (Boc-AA, DIC, HOBt) coupling->wash After coupling azetidine_coupling Couple 1-Boc-L-azetidine- 2-carboxylic Acid azetidine_coupling->wash After coupling wash->coupling repeat More Amino Acids? wash->repeat wash->repeat Check for more AAs repeat->deprotection Yes repeat->azetidine_coupling Azetidine Next final_deprotection Final Boc Deprotection (50% TFA/DCM) repeat->final_deprotection No cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation purification Purify by HPLC precipitation->purification end End purification->end

Fig. 2: SPPS Workflow.
Protocol 2: Synthesis of a Precursor for an (R)-azetidine-2-carboxamide STAT3 Inhibitor

This protocol outlines the synthesis of a key intermediate for an (R)-azetidine-2-carboxamide STAT3 inhibitor, involving the coupling of this compound with an aniline (B41778) derivative.[11]

Materials:

  • This compound

  • Substituted aniline (e.g., 4-aminophenol)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the substituted aniline (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: Add DIPEA (3.0 equivalents) to the solution, followed by the portion-wise addition of BOP reagent (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (R)-1-Boc-2-(substituted anilino)carbonyl)azetidine.

Future Directions

The versatility of this compound continues to be explored in drug discovery. Its incorporation into other classes of therapeutics, such as anticoagulants like ximelagatran (B1683401) and antihypertensives like azelnidipine, demonstrates its broad applicability.[2][15] Further research into novel derivatives and their applications is expected to yield new drug candidates with superior therapeutic profiles. The unique conformational constraints offered by this building block make it an invaluable tool for medicinal chemists aiming to fine-tune the properties of lead compounds.

References

Application Notes and Protocols for Solution-Phase Synthesis Using 1-Boc-L-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the solution-phase synthesis of peptides incorporating the non-canonical amino acid, 1-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH). The inclusion of this conformationally constrained proline analogue is a valuable strategy in medicinal chemistry for the design of peptidomimetics with enhanced metabolic stability and unique structural properties.

Introduction

This compound is a crucial building block in the synthesis of modified peptides and small molecules for drug discovery.[1] Its four-membered ring structure imparts a rigid kink in the peptide backbone, influencing secondary structure and receptor binding affinity. Solution-phase peptide synthesis offers a flexible and scalable approach for the incorporation of such unique amino acids, allowing for straightforward purification and characterization of intermediates.

This document outlines established solution-phase coupling methods for Boc-Aze-OH, including the use of carbodiimide, uronium/aminium salt-based, and mixed anhydride (B1165640) activation. The provided protocols and data will aid researchers in selecting the optimal synthetic strategy for their specific target molecules.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly racemization. Below is a summary of reported yields for the solution-phase synthesis of a dipeptide, Boc-Aze-Xxx-OR, using various common coupling reagents.

Coupling Reagent/MethodActivating AgentAdditiveBaseTypical Yield (%)Notes
Uronium Salt HATU-DIPEA~90-95Fast reaction times, low epimerization.[2][3]
Uronium Salt HBTUHOBtDIPEA~85-92Efficient, but can cause guanidinylation of the N-terminus.[4][5]
Carbodiimide DCCHOBt-~75-85Cost-effective, but byproduct (DCU) can be difficult to remove.[1][5]
Mixed Anhydride Isobutyl Chloroformate-NMM~73Traditional method, requires careful temperature control.[6]

Note: Yields are dependent on the specific amino acid being coupled (Xxx), solvent, and reaction conditions. The data presented is an aggregation from literature for general comparison.

Experimental Protocols

Protocol 1: Dipeptide Synthesis using HATU Coupling

This protocol describes a general procedure for the synthesis of a Boc-Aze-Xxx-OR dipeptide using the highly efficient HATU coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xxx-OR·HCl) (1.0 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in anhydrous DCM or DMF.

  • Add the amino acid ester hydrochloride and DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dipeptide Synthesis using the Mixed Anhydride Method

This protocol details the formation of a dipeptide bond via a mixed anhydride intermediate.

Materials:

  • This compound (1.0 eq)

  • Amino acid ester hydrochloride (H-Xxx-OR·HCl) (1.0 eq)

  • N-Methylmorpholine (NMM) (2.0 eq)

  • Isobutyl chloroformate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Chloroform (B151607)

Procedure:

  • Dissolve this compound in anhydrous THF or chloroform and cool the solution to -15 °C in a dry ice/acetone bath.

  • Add N-Methylmorpholine (1.0 eq) to the solution and stir for 5 minutes.

  • Slowly add isobutyl chloroformate and stir the mixture for an additional 15 minutes at -15 °C to form the mixed anhydride.

  • In a separate flask, dissolve the amino acid ester hydrochloride in anhydrous THF or chloroform and add N-Methylmorpholine (1.0 eq).

  • Add the solution of the amino acid ester to the mixed anhydride solution at -15 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter off any precipitated salts.

  • Concentrate the filtrate and redissolve the residue in ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by crystallization or flash column chromatography. A reported synthesis of a tetrapeptide containing azetidine (B1206935) using this method yielded 73.3% after recrystallization.[6]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PeptideCouplingWorkflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification BocAze 1-Boc-L-azetidine- 2-carboxylic acid Coupling Peptide Bond Formation BocAze->Coupling Amine Amino Acid Ester (H-Xxx-OR) Amine->Coupling CouplingReagent Coupling Reagent (e.g., HATU, HBTU, DCC) CouplingReagent->Coupling Base Base (e.g., DIPEA, NMM) Base->Coupling Workup Aqueous Workup Coupling->Workup Purification Chromatography/ Crystallization Workup->Purification Product Protected Dipeptide Boc-Aze-Xxx-OR Purification->Product

Caption: General workflow for solution-phase peptide synthesis.

MixedAnhydridePathway BocAze Boc-Aze-OH MixedAnhydride Mixed Anhydride Intermediate BocAze->MixedAnhydride -15 °C NMM1 NMM NMM1->MixedAnhydride IsobutylChloroformate Isobutyl Chloroformate IsobutylChloroformate->MixedAnhydride Dipeptide Boc-Aze-Xxx-OR MixedAnhydride->Dipeptide Amine H-Xxx-OR Amine->Dipeptide NMM2 NMM NMM2->Dipeptide

Caption: Reaction pathway for the mixed anhydride coupling method.

References

Application Notes and Protocols: The Role of 1-Boc-L-azetidine-2-carboxylic acid in Enhancing Peptide Stability and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. 1-Boc-L-azetidine-2-carboxylic acid, a conformationally constrained analog of proline, has emerged as a valuable building block in peptide and medicinal chemistry.[1] Its unique four-membered ring structure imparts significant effects on peptide backbone conformation, leading to improved stability against proteolytic degradation and modulation of biological activity.[2][3] These characteristics make it an attractive component in the design of novel peptide-based therapeutics with improved pharmacokinetic profiles. This document provides detailed application notes, quantitative data, and experimental protocols for the synthesis and evaluation of peptides containing this compound.

Enhancing Peptide Stability

Incorporating L-azetidine-2-carboxylic acid (Aze) into a peptide backbone can significantly increase its resistance to enzymatic degradation. The constrained ring of Aze can disrupt the recognition motifs of proteases, thereby preventing cleavage.

A notable example is the enhanced stability of an azetidine-modified cyclohexapeptide against α-chymotrypsin. While the unmodified parent peptide was almost completely hydrolyzed within 24 hours, the azetidine-containing analog showed no measurable degradation under the same conditions.[2] This remarkable increase in stability highlights the potential of this modification in prolonging the half-life of therapeutic peptides.

Quantitative Data on Proteolytic Stability
Peptide IDSequenceModificationProteaseIncubation Time (h)% Remaining PeptideReference
1 cyclo(Thr-Asp-Lys-Gly-Trp-Gly)Noneα-chymotrypsin (25 µM)24~5%[2]
2 cyclo(Thr-Asp-Lys-Aze -Trp-Gly)Gly replaced with Aze analogα-chymotrypsin (25 µM)24100%[2]
3 cyclo(Thr-Asp-Lys-Aze -Trp-Gly)Gly replaced with Aze analogα-chymotrypsin (125 µM)24100%[2]

Modulating Peptide Bioactivity

The conformational constraints imposed by the azetidine (B1206935) ring can pre-organize a peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity. The azetidine residue can induce the formation of γ-turns, which can be crucial for molecular recognition.[4]

An example of this is seen in a series of dipeptide inhibitors of Human Cytomegalovirus (HCMV). The incorporation of an azetidine residue was found to be a key determinant of their antiviral activity. The constrained conformation appeared to be important for the interaction with the biological target.[5]

Quantitative Data on Bioactivity

Table 2: Anti-HCMV Activity of Azetidine-Containing Dipeptides

Compound IDStructureEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
1 Z-(S)-Phe-(S)-Aze-NH₂1.8 ± 0.5>100>55[5]
4a Z-(S)-Phe-(S)-Aze-NHᵗBu1.4 ± 0.3>100>71[5]
4c Z-(S)-Phe-(S)-Aze-NHⁱBu2.5 ± 0.9>100>40[5]
11 Z-Phe-Ala-NH₂ (non-constrained analog)>100>100-[5]
12 Z-Phe-Ala-NHᵗBu (non-constrained analog)>100>100-[5]

(EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration)

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol describes the manual synthesis of a generic azetidine-containing peptide on Wang resin using Fmoc/tBu chemistry.

Materials:

  • Wang resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% (v/v) piperidine (B6355638) in dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • DMF

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Sintered glass funnel

  • Orbital shaker

Procedure:

  • Resin Swelling: Swell the Wang resin in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (4 eq) with DIC (4 eq) and HOBt (4 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment for another 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Incorporation of this compound:

    • Pre-activate this compound (4 eq) with DIC (4 eq) and HOBt (4 eq) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings: Repeat steps 3 and 4 for the remaining amino acids in the sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Protease Stability Assay

This protocol outlines a method to assess the stability of an azetidine-containing peptide against a specific protease.

Materials:

  • Purified azetidine-containing peptide and unmodified control peptide

  • Protease of interest (e.g., α-chymotrypsin, trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% TFA)

  • Reverse-phase HPLC system

Procedure:

  • Sample Preparation: Prepare stock solutions of the peptides and protease in the assay buffer.

  • Incubation:

    • In a microcentrifuge tube, mix the peptide solution (final concentration e.g., 1 mg/mL) with the protease solution (e.g., enzyme:substrate ratio of 1:100 w/w).

    • Incubate the mixture at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC.

    • Monitor the disappearance of the parent peptide peak over time.

    • The percentage of remaining peptide is calculated by comparing the peak area at each time point to the peak area at t=0.

Protocol 3: Anti-HCMV Plaque Reduction Assay

This protocol is adapted for determining the antiviral activity of azetidine-containing peptides against Human Cytomegalovirus.

Materials:

  • Human foreskin fibroblast (HFF) cells

  • HCMV strain (e.g., AD169)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test peptides at various concentrations

  • Methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed HFF cells in 24-well plates and grow to confluence.

  • Infection:

    • Aspirate the medium and infect the cell monolayers with HCMV at a multiplicity of infection (MOI) that yields a countable number of plaques.

    • Allow the virus to adsorb for 90 minutes at 37°C.

  • Peptide Treatment:

    • Remove the viral inoculum.

    • Add the culture medium containing serial dilutions of the test peptide.

  • Overlay: After incubation, overlay the cells with a methylcellulose-containing medium.

  • Incubation: Incubate the plates for 7-14 days until plaques are visible.

  • Staining and Counting:

    • Fix the cells with formalin.

    • Stain the cells with crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the peptide that reduces the number of plaques by 50% compared to the untreated virus control.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm integrin α5β1 Integrin focal_adhesion Focal Adhesion Complex (e.g., FAK, Paxillin) integrin->focal_adhesion Activates fibronectin Fibronectin (ECM) fibronectin->integrin Binds actin Actin Cytoskeleton focal_adhesion->actin Anchors contraction Airway Smooth Muscle Contraction actin->contraction Force Transmission azetidine_peptide Azetidine-Peptide Inhibitor azetidine_peptide->integrin Blocks Binding

Caption: α5β1 Integrin Signaling Pathway Inhibition.

Experimental Workflow

G cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Stability & Bioactivity Evaluation cluster_analysis Data Analysis spps 1. Solid-Phase Peptide Synthesis (Incorporation of Aze) cleavage 2. Cleavage from Resin spps->cleavage purification 3. RP-HPLC Purification cleavage->purification characterization 4. Mass Spectrometry Characterization purification->characterization stability_assay 5a. Protease Stability Assay characterization->stability_assay bioactivity_assay 5b. Bioactivity Assay (e.g., Anti-HCMV) characterization->bioactivity_assay hplc_analysis 6a. HPLC Data Analysis (% Remaining Peptide) stability_assay->hplc_analysis ec50_calc 6b. EC50/IC50 Calculation bioactivity_assay->ec50_calc

Caption: Workflow for Synthesis and Evaluation.

Logical Relationship

G node_boc_aze 1-Boc-L-azetidine- 2-carboxylic acid node_incorporation Incorporation into Peptide Backbone node_boc_aze->node_incorporation node_conformation Conformational Constraint (γ-turn) node_incorporation->node_conformation node_stability Increased Proteolytic Stability node_conformation->node_stability node_bioactivity Altered/Enhanced Bioactivity node_conformation->node_bioactivity node_therapeutics Improved Peptide Therapeutics node_stability->node_therapeutics node_bioactivity->node_therapeutics

Caption: Structure-Function Relationship.

References

Application Notes and Protocols for Enzymatic Reactions Involving 1-Boc-L-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for enzymatic reactions involving 1-Boc-L-azetidine-2-carboxylic acid. The focus is on lipase-catalyzed esterification, a common and versatile biocatalytic method for the modification of carboxylic acids. The protocols are based on established methodologies for enzymatic reactions with N-protected amino acids, offering a practical guide for the synthesis of valuable derivatives of this compound.

Introduction

This compound is a constrained, non-proteinogenic amino acid analog of proline, widely utilized as a building block in medicinal chemistry and peptide synthesis.[1][2] Its incorporation into peptides and small molecules can induce specific conformational constraints, which can be advantageous for modulating biological activity and metabolic stability. Enzymatic methods for the modification of such building blocks are increasingly sought after due to their high selectivity, mild reaction conditions, and environmentally benign nature.

Lipases, particularly immobilized preparations like Novozym® 435 (Candida antarctica lipase (B570770) B), are robust and versatile biocatalysts for a range of transformations, including esterification, amidation, and kinetic resolution in non-aqueous media.[3][4][5] These enzymes are well-suited for reactions involving protected amino acids, offering a chemo- and regioselective alternative to traditional chemical methods.

This application note details a protocol for the lipase-catalyzed esterification of this compound with a primary alcohol, a fundamental transformation for the preparation of ester derivatives that can serve as valuable intermediates in drug discovery and development.

Featured Application: Lipase-Catalyzed Esterification of this compound

The enzymatic esterification of this compound with benzyl (B1604629) alcohol is presented as a model reaction. This process utilizes the commercially available immobilized lipase, Novozym® 435, in an organic solvent. The protocol is designed to be a starting point for further optimization and adaptation to other alcohols.

Experimental Protocol: Novozym® 435-Catalyzed Synthesis of Benzyl 1-Boc-L-azetidine-2-carboxylate

1. Materials:

  • This compound

  • Benzyl alcohol

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Molecular sieves, 3 Å (activated)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment (reaction vials, magnetic stirrer, heating plate, rotary evaporator)

  • Analytical equipment (TLC, HPLC or GC for reaction monitoring)

2. Reaction Setup:

  • To a 10 mL screw-cap vial, add this compound (e.g., 100 mg, 1.0 eq).

  • Add anhydrous methyl tert-butyl ether (MTBE) (e.g., 5 mL).

  • Add benzyl alcohol (e.g., 1.1 - 1.5 eq).

  • Add activated molecular sieves (e.g., 100 mg) to remove water formed during the reaction.

  • Add Novozym® 435 (e.g., 20 mg, 20% w/w of the carboxylic acid).

  • Seal the vial and place it on a magnetic stirrer with heating.

3. Reaction Conditions:

  • Temperature: 50 °C

  • Stirring: 400 rpm

  • Reaction Time: 24 - 48 hours (monitor by TLC or HPLC/GC)

4. Reaction Monitoring:

  • Periodically take small aliquots of the reaction mixture.

  • Filter out the enzyme.

  • Analyze the supernatant by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane) to observe the consumption of the starting material and the formation of the product.

  • For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

5. Work-up and Purification:

  • Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Filter off the enzyme and molecular sieves. The enzyme can be washed with fresh solvent, dried, and potentially reused.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure benzyl 1-Boc-L-azetidine-2-carboxylate.

6. Characterization:

  • Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the enzymatic esterification of this compound. These values are based on literature data for similar lipase-catalyzed esterifications of N-Boc protected amino acids.

ParameterValueReference/Comment
Enzyme Novozym® 435 (Candida antarctica lipase B, immobilized)A widely used and robust lipase for ester synthesis.[3][4][5]
Substrate 1 This compound
Substrate 2 Benzyl AlcoholOther primary or secondary alcohols can also be used.
Molar Ratio (Acid:Alcohol) 1:1.1 to 1:1.5A slight excess of the alcohol can shift the equilibrium towards the product.
Enzyme Loading 10-25% (w/w of carboxylic acid)Higher loading can increase the reaction rate.[1]
Solvent Methyl tert-butyl ether (MTBE)A common solvent for lipase-catalyzed reactions. Other non-polar solvents like toluene (B28343) or hexane can also be tested.
Temperature 40-60 °CHigher temperatures can increase the reaction rate but may affect enzyme stability.[1]
Water Removal Molecular Sieves (3 Å)Essential to drive the reaction towards ester formation.
Reaction Time 24 - 72 hoursDependent on other reaction parameters.
Expected Conversion > 80%Based on similar lipase-catalyzed esterifications.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Enzymatic_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 1-Boc-L-azetidine- 2-carboxylic acid F Combine Reactants & Enzyme A->F B Benzyl Alcohol B->F C Novozym® 435 C->F D Anhydrous MTBE D->F E Molecular Sieves E->F G Incubate at 50°C with Stirring F->G H Monitor Reaction (TLC/HPLC) G->H I Filter to Remove Enzyme H->I I->C Recycle Enzyme J Concentrate Filtrate I->J K Column Chromatography J->K L Benzyl 1-Boc-L- azetidine-2-carboxylate K->L Ping_Pong_Bi_Bi_Mechanism E Lipase (E-OH) E_Acyl Acyl-Enzyme Intermediate (E-O-CO-Aze-Boc) E->E_Acyl + RCOOH Ester Benzyl 1-Boc-Aze-COO-Bn H2O_2 H₂O RCOOH 1-Boc-Aze-COOH H2O_1 H₂O ROH Benzyl Alcohol E_Acyl->E + ROH E_Acyl->H2O_1 - H₂O E_Acyl->Ester + ROH

References

Troubleshooting & Optimization

"troubleshooting low coupling efficiency of 1-Boc-L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the coupling of 1-Boc-L-azetidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for incorporating this sterically hindered amino acid into your peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal coupling efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the coupling of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inefficient Activation: Standard coupling reagents like DCC or EDC alone may not be potent enough to overcome the steric hindrance of the four-membered azetidine (B1206935) ring.Optimize Coupling Reagent: Switch to a more powerful uronium or phosphonium (B103445) salt reagent such as HATU, HBTU, or PyBOP.[1][2][3] COMU is another highly effective alternative. Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of this compound and the coupling reagent.
Suboptimal Reaction Conditions: Low temperature or insufficient reaction time can lead to incomplete coupling.Increase Reaction Time and/or Temperature: Extend the coupling time (e.g., 2-4 hours or overnight). If the reagents are stable, consider a moderate increase in temperature (e.g., to 40°C).
Steric Hindrance: The rigid, four-membered ring of azetidine-2-carboxylic acid presents a significant steric barrier to the incoming nucleophile.[4]Use Additives: The addition of HOBt or OxymaPure to carbodiimide-mediated couplings can enhance the reaction rate and suppress side reactions.[3] Choose an Appropriate Solvent: DMF is a common choice, but in some cases, a less polar solvent like DCM might be beneficial.
Racemization Over-activation of the Carboxylic Acid: Prolonged activation times or the use of a strong base can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization.Control Base Equivalents: Use a non-nucleophilic base like DIPEA and limit its equivalents (e.g., 2-3 equivalents). Stepwise Addition: Add the coupling reagent to the carboxylic acid for a short pre-activation time (a few minutes) before adding the amine component. Add Racemization Suppressants: Incorporate additives like HOBt or HOAt, which are known to reduce racemization.[3]
Side Reactions Guanidinylation of the N-terminus: This can occur when using uronium-based coupling reagents like HATU or HBTU, where the reagent reacts directly with the free amine.[5]Pre-activation: Activate the this compound with the coupling reagent before adding it to the amine component. This minimizes the exposure of the free amine to the active coupling reagent.
Formation of N-acylurea: This is a common byproduct when using carbodiimides like DCC or DIC, where the activated acid rearranges.Use HOBt or HOAt: These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearranging to N-acylurea.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to couple?

A1: The primary challenge arises from the steric hindrance imposed by the rigid, four-membered azetidine ring. This ring structure restricts the conformational flexibility around the alpha-carbon, making the carboxylic acid group less accessible for amide bond formation compared to more flexible amino acids like proline.[4]

Q2: Which coupling reagent is best for this compound?

A2: For sterically hindered amino acids, uronium and phosphonium salt-based reagents are generally more effective than carbodiimides alone. HATU is a highly recommended choice due to its high reactivity and ability to overcome steric hindrance.[2][6] HBTU, PyBOP, and COMU are also excellent alternatives that have shown success in difficult couplings.[1][3]

Q3: Can I use standard DIC/HOBt coupling conditions?

A3: While DIC/HOBt can be attempted, it may result in lower yields and require longer reaction times compared to more potent reagents. If you are observing low coupling efficiency with DIC/HOBt, switching to HATU or a similar reagent is a recommended troubleshooting step.

Q4: How can I monitor the progress of the coupling reaction?

A4: The ninhydrin (B49086) (Kaiser) test is a common and effective method for monitoring the presence of free primary amines on the solid support. A negative ninhydrin test indicates that the coupling reaction is complete. For solution-phase couplings, thin-layer chromatography (TLC) or LC-MS can be used to monitor the consumption of the starting materials and the formation of the product.

Q5: Are there any specific side reactions to be aware of with this compound?

A5: Beyond the general side reactions in peptide synthesis like racemization and guanidinylation, there is no widely reported side reaction that is unique to this compound. However, due to its strained ring, there is a theoretical possibility of ring-opening under harsh acidic or basic conditions, though this is not commonly observed during standard coupling procedures.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantagesRecommended for this compound?
HATU Uronium SaltVery HighExcellent for sterically hindered couplings, fast reaction times, low racemization.[3][6]Higher cost, potential for guanidinylation side reaction if not pre-activated.[5]Highly Recommended
HBTU Uronium SaltHighGood efficiency for difficult couplings, widely used.[1]Can cause guanidinylation, less reactive than HATU.[5]Recommended
PyBOP Phosphonium SaltHighEffective for hindered couplings, less risk of guanidinylation than uronium salts.Byproducts can be difficult to remove in solution phase.Recommended
COMU Uronium SaltVery HighSimilar reactivity to HATU, improved solubility and safety profile (non-explosive byproducts).Higher cost.Highly Recommended
DIC/HOBt Carbodiimide/ AdditiveModerateCost-effective, readily available.Slower reaction rates for hindered amino acids, potential for N-acylurea formation and racemization.Can be attempted, but may require optimization.
DCC/HOBt Carbodiimide/ AdditiveModerateInexpensive.Dicyclohexylurea (DCU) byproduct is insoluble and difficult to remove in solution phase.Not recommended for solid-phase synthesis.

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU

This protocol is a general guideline for the coupling of this compound in solid-phase peptide synthesis (SPPS).

Materials:

  • Resin with a free N-terminal amine

  • This compound (1.5 - 2.0 eq.)

  • HATU (1.45 - 1.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF for 30-60 minutes.

  • If necessary, perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF.

  • In a separate vessel, dissolve this compound and HATU in DMF.

  • Add DIPEA to the solution from step 3 and allow for a pre-activation time of 2-5 minutes at room temperature.

  • Add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitor the reaction completion using the ninhydrin test.

  • Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF, followed by DCM, and then methanol.

  • Dry the resin under vacuum.

Protocol 2: Solution-Phase Coupling of L-Azetidine-2-carboxylic acid Derivative (Case Study)

This protocol is adapted from a literature procedure for the coupling of a tripeptide with an activated L-azetidine-2-carboxylic acid derivative.[7]

Materials:

  • Boc-(L-Pro)3-OH (1.0 eq.)

  • L-Aze-Opcp HCl (1.0 eq.)

  • N-methylmorpholine (NMM) (2.0 eq.)

  • Isobutylchloroformate (1.0 eq.)

  • Chloroform (B151607) (anhydrous)

Procedure:

  • Dissolve Boc-(L-Pro)3-OH in chloroform and cool the solution to -23°C.

  • Add N-methylmorpholine (1.0 eq.) followed by isobutylchloroformate (1.0 eq.) to the cooled solution.

  • Stir the reaction mixture for 30 minutes at -23°C to form the mixed anhydride.

  • Add L-Aze-Opcp HCl (1.0 eq.) to the reaction mixture.

  • Add the final equivalent of N-methylmorpholine (1.0 eq.) in chloroform dropwise.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Stir the reaction for an additional 18 hours.

  • Work up the reaction mixture to isolate the desired tetrapeptide.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Coupling Efficiency start Low Coupling Yield Observed check_reagent Is the coupling reagent potent enough? (e.g., DCC/DIC alone) start->check_reagent change_reagent Switch to a more potent reagent (HATU, HBTU, COMU, PyBOP) check_reagent->change_reagent No check_conditions Are reaction conditions optimal? check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions Increase reaction time and/or temperature. Increase reagent equivalents. check_conditions->optimize_conditions No check_side_reactions Are side reactions occurring? (e.g., racemization, guanidinylation) check_conditions->check_side_reactions Yes optimize_conditions->check_side_reactions mitigate_side_reactions Add racemization suppressant (HOBt/HOAt). Pre-activate carboxylic acid. check_side_reactions->mitigate_side_reactions Yes success Coupling Efficiency Improved check_side_reactions->success No mitigate_side_reactions->success HATU_Coupling_Mechanism HATU-Mediated Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step BocAze 1-Boc-L-azetidine- 2-carboxylic acid ActiveEster OAt-Active Ester BocAze->ActiveEster Activation HATU HATU + DIPEA HATU->ActiveEster Peptide Dipeptide Product ActiveEster->Peptide Nucleophilic Attack Byproducts Tetramethylurea + HOAt + DIPEA·H+ ActiveEster->Byproducts Amine R-NH2 (Free N-terminus) Amine->Peptide Peptide->Byproducts

References

"optimization of reaction conditions for synthesizing 1-Boc-L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for synthesizing 1-Boc-L-azetidine-2-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the N-Boc protection of L-azetidine-2-carboxylic acid?

A1: The most prevalent method involves the reaction of L-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base.[1] The choice of base and solvent system is critical for optimizing the reaction yield and purity.

Q2: Why is the choice of base important in this reaction?

A2: The base plays a crucial role in deprotonating the amino group of L-azetidine-2-carboxylic acid, enhancing its nucleophilicity to attack the Boc anhydride.[] Additionally, the base neutralizes the acidic byproducts formed during the reaction. The selection of the base can influence the reaction rate and the formation of side products.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Potential side reactions include the formation of N,N-di-Boc-azetidine-2-carboxylic acid (double protection), especially with a large excess of Boc₂O and a strong base. For sterically hindered amines, the formation of urea-type byproducts can also occur.[]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol) should be used to separate the starting material (L-azetidine-2-carboxylic acid), the product (this compound), and any potential byproducts.

Q5: What are the recommended purification methods for this compound?

A5: The product is typically purified by extraction followed by crystallization. After the reaction is complete, an acidic workup is performed to protonate the carboxylic acid, allowing for extraction into an organic solvent. The crude product can then be crystallized from a suitable solvent system, such as ethyl acetate/hexanes or diethyl ether/petroleum ether, to yield a pure crystalline solid.[3] Column chromatography can be used if crystallization is not effective.

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete dissolution of L-azetidine-2-carboxylic acid L-azetidine-2-carboxylic acid exists as a zwitterion and may have poor solubility in common organic solvents. Use a mixed solvent system such as dioxane/water or THF/water to ensure complete dissolution.
Insufficiently basic reaction conditions The pKa of the azetidinium ion is around 10.7. Ensure the chosen base is strong enough to deprotonate the amine effectively. Consider using a stronger base like NaOH or LiOH if milder bases like NaHCO₃ or TEA are ineffective.
Decomposition of Boc anhydride Di-tert-butyl dicarbonate can degrade in the presence of moisture or over time. Use fresh, high-quality Boc₂O for the reaction.
Low reaction temperature If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may increase the reaction rate. However, be cautious as excessive heat can lead to side reactions.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Double Boc protection (N,N-(Boc)₂) This can occur with a large excess of Boc₂O and a strong base.[] Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of Boc₂O. Consider using a milder base like sodium bicarbonate.
Formation of urea-type impurities This is more common with sterically hindered amines.[] While L-azetidine-2-carboxylic acid is not highly hindered, this can be minimized by slow, portion-wise addition of Boc₂O to the reaction mixture.
Esterification of the carboxylic acid If the reaction is performed in an alcohol solvent for an extended period, esterification of the carboxylic acid can occur. Use aprotic solvents like THF or dioxane.
Problem 3: Difficulties in Product Purification
Possible Cause Suggested Solution
Product is an oil and does not crystallize The presence of impurities can inhibit crystallization. Ensure the workup procedure effectively removes unreacted starting materials and byproducts. Try different solvent systems for crystallization or consider purification by column chromatography. A patent suggests adding seed crystals to the oily product and allowing it to stand before adding a weak polar solvent for pulping.[3]
Emulsion formation during workup This can occur during the extraction process. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Product remains in the aqueous layer Ensure the pH of the aqueous layer is sufficiently acidic (pH ~2-3) during the workup to fully protonate the carboxylic acid, making it soluble in the organic layer.

Data Presentation

Table 1: Comparison of Common Bases for N-Boc Protection

Base Typical Solvent Advantages Disadvantages
Sodium Hydroxide (B78521) (NaOH) Dioxane/Water, THF/WaterStrong base, drives the reaction to completion quickly.Can promote side reactions like hydrolysis of esters if present.
Sodium Bicarbonate (NaHCO₃) Dioxane/Water, THF/WaterMild and cost-effective. Minimizes side reactions.Slower reaction times compared to stronger bases.
Triethylamine (TEA) Dichloromethane (DCM), THFGood solubility in organic solvents. Easy to remove by evaporation.Can sometimes lead to the formation of stable salts with the product, complicating purification.
Diisopropylethylamine (DIPEA) Dichloromethane (DCM), THFSterically hindered, non-nucleophilic base. Reduces the likelihood of side reactions.More expensive than other bases.

Table 2: Influence of Solvent on Reaction Performance

Solvent System Key Characteristics
Dioxane/Water Excellent for dissolving the zwitterionic L-azetidine-2-carboxylic acid. Allows for the use of inorganic bases like NaOH or NaHCO₃.
Tetrahydrofuran (THF)/Water Similar to dioxane/water, a good choice for dissolving the starting material.
Methanol (MeOH) Can be used, but there is a risk of esterifying the carboxylic acid group, especially with prolonged reaction times or elevated temperatures.
Dichloromethane (DCM) Suitable for use with organic bases like TEA and DIPEA. The starting material may have limited solubility.

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • L-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • 1,4-Dioxane

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until it is completely dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of dioxane.

  • Add the Boc₂O solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve_Aze Dissolve L-azetidine-2-carboxylic acid in Dioxane/Water start->dissolve_Aze add_base Add NaOH and stir dissolve_Aze->add_base cool Cool to 0°C add_base->cool add_Boc Add Boc₂O solution dropwise at 0°C cool->add_Boc dissolve_Boc Dissolve Boc₂O in Dioxane warm_stir Warm to RT and stir (4-12h) add_Boc->warm_stir monitor Monitor by TLC warm_stir->monitor monitor->warm_stir Incomplete concentrate Concentrate to remove Dioxane monitor->concentrate Reaction Complete acidify Acidify with 1M HCl to pH 2-3 concentrate->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate crystallize Crystallize from Ethyl Acetate/Hexanes evaporate->crystallize product Pure this compound crystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction solubility Poor Solubility of Starting Material? start->solubility base_strength Base too Weak? start->base_strength reagent_quality Poor Boc₂O Quality? start->reagent_quality temperature Reaction Temperature too Low? start->temperature solvent_change Use Dioxane/Water or THF/Water solubility->solvent_change Yes base_change Use Stronger Base (e.g., NaOH) base_strength->base_change Yes fresh_reagent Use Fresh Boc₂O reagent_quality->fresh_reagent Yes increase_temp Gently Heat (40-50°C) temperature->increase_temp Yes end Monitor by TLC solvent_change->end Re-run Reaction base_change->end Re-run Reaction fresh_reagent->end Re-run Reaction increase_temp->end Re-run Reaction

Caption: Troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: 1-Boc-L-azetidine-2-carboxylic acid Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-Boc-L-azetidine-2-carboxylic acid in peptide synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side products encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with incorporating this compound into a peptide sequence?

The main challenges stem from the inherent ring strain of the four-membered azetidine (B1206935) ring (approximately 25.4 kcal/mol) and the steric hindrance of the Boc protecting group.[1][2] These factors can lead to slower coupling reactions and an increased propensity for side reactions, such as ring-opening or epimerization, under certain conditions. Careful selection of coupling reagents and reaction conditions is crucial for successful incorporation.

Q2: Is the azetidine ring stable to the acidic conditions required for Boc-deprotection?

The Boc protecting group is labile to strong acids like trifluoroacetic acid (TFA), which is a standard procedure in Boc-based solid-phase peptide synthesis (SPPS).[1][3] While the azetidine ring is generally more stable to acidic conditions than other protecting groups might be, prolonged exposure or harsh acidic conditions can still promote ring-opening.[4][5] It is recommended to use the minimum necessary TFA concentration and deprotection time.

Q3: Can this compound lead to the formation of diastereomers during synthesis?

Yes, racemization or epimerization at the α-carbon is a potential side reaction, particularly with sterically hindered amino acids.[6][7] The use of certain coupling reagents and bases can promote the formation of an oxazolone (B7731731) intermediate, which can lead to loss of stereochemical integrity.[8] Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are often used to suppress racemization.[6][9]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Monitoring of the coupling reaction (e.g., by Ninhydrin test) indicates the presence of unreacted free amine on the resin.

  • Mass spectrometry of the crude peptide shows a significant amount of a truncated sequence lacking the azetidine residue.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Steric Hindrance: The bulky Boc group and the rigid azetidine ring can slow down the coupling reaction.[10]Use a more powerful coupling reagent suitable for hindered amino acids, such as HATU, HCTU, or PyAOP.[7][9] Double coupling or increasing the reaction time may also be necessary.Protocol: 1. Pre-activate the this compound (2-4 eq.) with HATU (1.9 eq.) and a non-nucleophilic base like DIPEA (4-6 eq.) in DMF for 5-15 minutes. 2. Add the activated amino acid solution to the resin-bound peptide with the free N-terminal amine. 3. Allow the reaction to proceed for 2-4 hours at room temperature. 4. Monitor the reaction for completeness using the Kaiser test. If the test is positive, repeat the coupling step.
Inappropriate Solvent: Poor solubility of the protected amino acid or peptide chain can hinder the reaction.Screen different solvent systems. While DMF is standard, solvents like N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (B109758) (DCM) can sometimes improve solubility and coupling efficiency.[]Protocol: 1. Swell the resin in the chosen solvent for at least 30 minutes before deprotection. 2. Perform the coupling reaction in the selected solvent or solvent mixture, ensuring all reagents are fully dissolved.
Issue 2: Azetidine Ring-Opening

Symptoms:

  • Mass spectrometry of the crude peptide reveals unexpected masses corresponding to the addition of the nucleophile used in subsequent steps or solvent molecules.

  • NMR analysis of the purified peptide shows signals inconsistent with the intact azetidine ring structure.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Harsh Deprotection Conditions: Prolonged exposure to strong acids during Boc deprotection can lead to cleavage of the azetidine ring.[1]Minimize the deprotection time and use the lowest effective concentration of TFA. Perform the deprotection at a lower temperature.Protocol: 1. Treat the resin with a solution of 25-50% TFA in DCM. 2. Conduct the reaction for 15-20 minutes at room temperature. For sensitive sequences, consider cooling the reaction to 0°C. 3. Immediately after deprotection, thoroughly wash the resin with DCM and neutralize with a solution of 5-10% DIPEA in DMF.
Incompatible Coupling Reagents: Some coupling reagents or additives can act as Lewis acids, promoting ring-opening.[1]Employ milder coupling reagents such as HATU with a non-nucleophilic base like DIPEA. Avoid reagents known to have strong Lewis acidity.[1]Protocol: Utilize the HATU/DIPEA coupling protocol described in Issue 1 . Ensure the reaction is performed at room temperature or below, as elevated temperatures can also contribute to ring-opening.[1]
Issue 3: Formation of Diastereomers (Epimerization)

Symptoms:

  • HPLC analysis of the crude or purified peptide shows a doublet or a broadened peak for the desired product.

  • Chiral chromatography confirms the presence of more than one stereoisomer.

Potential Causes & Solutions:

Potential CauseRecommended SolutionExperimental Protocol
Base-catalyzed Epimerization: The base used during coupling can abstract the α-proton of the activated amino acid, leading to racemization.[12]Use a racemization-suppressing additive like HOBt or OxymaPure.[6][9] The choice of base is also critical; for highly sensitive couplings, a weaker base like sym-collidine may be beneficial.[12]Protocol: 1. Pre-activate the this compound (2-4 eq.) with a coupling reagent like HBTU (1.9 eq.) in the presence of HOBt (2 eq.) and DIPEA (4-6 eq.) in DMF. 2. Allow the activation to proceed for 5-15 minutes before adding to the resin. 3. Maintain the reaction at room temperature.
Over-activation: Allowing the pre-activation of the amino acid to proceed for too long before adding it to the peptide-resin can increase the risk of epimerization.Minimize the pre-activation time. Add the activated amino acid solution to the resin immediately after it is prepared.Protocol: Prepare the solution of Boc-Aze-OH, coupling reagent, additive, and base, and add it to the deprotected peptide-resin without a prolonged pre-activation step.

Data Summary

The following table summarizes recommended coupling reagents for sterically hindered amino acids like this compound.

Coupling ReagentAdditiveBaseKey AdvantagesPotential Side Reactions
HATU None (contains HOAt)DIPEA, sym-collidineHigh reactivity, efficient for hindered couplings.[6][9]Guanidinylation of the N-terminal amine if used in excess.[9]
HBTU HOBtDIPEA, NMMGood reactivity, widely used.[6][10]Can cause guanidinylation.[9]
PyAOP None (contains HOAt)DIPEAVery effective for coupling N-methyl and other hindered amino acids.[6][7]Byproducts can be difficult to remove.
DIC/HOBt HOBtNone (or catalytic DMAP for esterification)Cost-effective, minimizes racemization.[6]Formation of insoluble dicyclohexylurea (with DCC) or diisopropylurea (with DIC).[6][12]

Visualizing Workflows and Pathways

troubleshooting_workflow Troubleshooting Workflow for Azetidine Peptide Synthesis start Start Synthesis coupling Coupling of This compound start->coupling monitoring Monitor Reaction (e.g., Kaiser Test) coupling->monitoring monitoring->coupling Incomplete deprotection Boc Deprotection monitoring->deprotection Complete analysis Crude Product Analysis (HPLC, MS) deprotection->analysis issue Identify Issue analysis->issue low_yield Low Coupling Yield issue->low_yield Low Yield ring_opening Ring Opening Detected issue->ring_opening Unexpected Mass epimerization Diastereomers Observed issue->epimerization Multiple Peaks end Successful Synthesis issue->end No Issues solution1 Use Stronger Coupling Reagent (HATU) Double Couple low_yield->solution1 solution2 Use Milder Deprotection (Lower TFA %, Time, Temp) ring_opening->solution2 solution3 Add Racemization Suppressant (HOBt, Oxyma) epimerization->solution3 solution1->coupling solution2->deprotection solution3->coupling

Caption: A logical workflow for troubleshooting common issues in azetidine peptide synthesis.

side_product_pathways Potential Side Product Formation Pathways start Activated Boc-Aze-OH desired_product Desired Peptide start->desired_product Peptide Coupling (Correct Pathway) oxazolone Oxazolone Intermediate start->oxazolone Excess Base / High Temp ring_opened_product Ring-Opened Product start->ring_opened_product Strong Acid / Lewis Acid guanidinylation Guanidinylated N-terminus start->guanidinylation Aminium-based Reagent (e.g., HBTU, HATU) epimerized_product Epimerized Peptide oxazolone->epimerized_product Racemization

Caption: Reaction pathways leading to common side products during azetidine incorporation.

References

"strategies to improve the yield and purity of 1-Boc-L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of 1-Boc-L-azetidine-2-carboxylic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound are often low yields and difficulties in purification. Low yields can stem from incomplete reactions or side reactions, while purification is commonly complicated by the product's tendency to form an oil rather than a crystalline solid.

Q2: How can I improve the yield of the Boc-protection reaction?

A2: To improve the yield, ensure the complete dissolution of L-azetidine-2-carboxylic acid before adding the Boc-anhydride ((Boc)₂O). The choice of base and solvent is also critical. Anhydrous conditions are often preferred for amines that are sensitive to water. For sterically hindered amino acids, using a stronger base like NaH or NaHMDS before adding (Boc)₂O can prevent the formation of urea (B33335) byproducts. Monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed is crucial to prevent incomplete reactions.

Q3: My this compound product is an oil and difficult to handle. How can I solidify it for easier purification?

A3: Oily products are a common issue with Boc-protected amino acids. Two effective strategies to induce solidification are:

  • Dicyclohexylamine (B1670486) (DCHA) Salt Formation: Dissolving the oily product in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine can precipitate the DCHA salt, which is typically a solid that can be easily filtered and purified by recrystallization.

  • Seed Crystallization: Introducing a small seed crystal of solid this compound to the oil can initiate crystallization. This is often followed by "pulping" or stirring the solidified mass in a non-polar solvent to improve the crystal structure and purity.[1][2]

Q4: What are the recommended purification methods for this compound?

A4: The primary purification methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for large-scale purification. A suitable solvent system, often a mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexane), is used to dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling.

  • Column Chromatography: For smaller scales or when high purity is required, silica (B1680970) gel column chromatography can be effective. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes. To prevent streaking of the acidic product on the silica gel, a small amount of acetic acid can be added to the eluent.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis and purification of this compound.

Problem Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction due to poor solubility of L-azetidine-2-carboxylic acid.Ensure the starting material is fully dissolved in the reaction solvent before adding (Boc)₂O. The use of a co-solvent like dioxane or THF with water can improve solubility.
Inactive (Boc)₂O reagent.Use a fresh bottle of (Boc)₂O or test the activity of the current batch on a less hindered amine.
Incorrect stoichiometry of reagents.Carefully check the molar equivalents of L-azetidine-2-carboxylic acid, (Boc)₂O, and the base. A slight excess of (Boc)₂O (1.1-1.2 equivalents) is common.
Product is an Intractable Oil Presence of residual solvents or impurities.Dry the crude product under high vacuum to remove all volatile impurities.
The product is inherently oily at room temperature.Attempt to solidify the product by forming the DCHA salt or by seed crystallization as described in the FAQs.
Low Purity After Purification Incomplete removal of unreacted (Boc)₂O and its byproducts.During the aqueous workup, wash the organic layer thoroughly with a cold, dilute solution of sodium bicarbonate to remove unreacted (Boc)₂O and t-butoxycarboxylic acid.
Co-crystallization of impurities.If recrystallization does not yield a pure product, consider performing a column chromatography purification prior to a final recrystallization.
Streaking on TLC Plate The carboxylic acid group is interacting with the acidic silica gel.Add a small amount of acetic acid (0.1-1%) to the TLC mobile phase to suppress the ionization of the carboxylic acid and reduce streaking.

Data Presentation

Table 1: Comparison of Reaction Conditions for Boc Protection of Amino Acids

Starting Material Base Solvent Temperature (°C) Time (h) Yield (%) Reference
L-prolineTriethylamineDichloromethaneRoom Temp2.5>95 (solid)Generic Protocol
L-phenylglycineNaOHDioxane/Water0 to Room Temp6Not specified[1]
L-azetidine-2-carboxylic acidNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedNo direct comparative data found

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Dissolution: Dissolve L-azetidine-2-carboxylic acid (1.0 eq) in a mixture of dioxane and water (2:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (B78521) (1.1 eq) as a 1N aqueous solution.

  • Boc-Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC until the starting material spot disappears.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.

    • Acidify the aqueous layer to pH 2-3 with a cold 1N HCl solution.

    • Extract the product into ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone).

  • Crystallization: Slowly add a non-polar solvent in which the product is insoluble (e.g., hexanes, petroleum ether) until the solution becomes cloudy.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start L-azetidine-2-carboxylic acid dissolve Dissolve in Dioxane/Water start->dissolve basify Add NaOH at 0°C dissolve->basify add_boc Add (Boc)2O basify->add_boc react Stir at RT for 4-12h add_boc->react concentrate Remove Dioxane react->concentrate wash_EA Wash with Ethyl Acetate concentrate->wash_EA acidify Acidify to pH 2-3 wash_EA->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry and Concentrate extract->dry crude Crude Product dry->crude recrystallize Recrystallize from Ethyl Acetate/Hexanes crude->recrystallize filter_dry Filter and Dry recrystallize->filter_dry pure Pure 1-Boc-L-azetidine- 2-carboxylic acid filter_dry->pure troubleshooting_logic cluster_reaction_issues Reaction Troubleshooting cluster_purification_issues Purification Troubleshooting start Low Yield or Purity Issue check_reaction Incomplete Reaction? start->check_reaction check_purity Product Oily/Impure? check_reaction->check_purity No solubility Improve Starting Material Solubility check_reaction->solubility Yes dcha_salt Form DCHA Salt check_purity->dcha_salt Yes reagents Check Reagent Stoichiometry & Activity solubility->reagents time_temp Increase Reaction Time or Temperature reagents->time_temp end_node Improved Yield & Purity time_temp->end_node seed_crystal Use Seed Crystal dcha_salt->seed_crystal column_chrom Column Chromatography seed_crystal->column_chrom recrystallize Optimize Recrystallization Solvent System column_chrom->recrystallize recrystallize->end_node

References

Technical Support Center: Purification of Peptides Containing 1-Boc-L-azetidine-2-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of peptides containing the unnatural amino acid, 1-Boc-L-azetidine-2-carboxylic acid, using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the standard HPLC method for purifying peptides containing this compound?

A1: The most common and highly effective method for purifying synthetic peptides, including those with Boc-protected unnatural amino acids, is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[][2] This technique separates peptides based on their hydrophobicity.[2]

Q2: Why is Trifluoroacetic Acid (TFA) typically used in the mobile phase for peptide purification?

A2: Trifluoroacetic acid (TFA) serves two main purposes in RP-HPLC of peptides. First, it acts as an ion-pairing agent, interacting with the peptides to enhance separation and improve peak shape.[] Second, it acidifies the mobile phase (typically to a pH of around 2), which protonates the carboxyl groups of the peptide, leading to sharper peaks.[3] A typical concentration for TFA is between 0.05% and 0.1%.[]

Q3: How does the this compound residue affect the purification process?

A3: The tert-butyloxycarbonyl (Boc) protecting group is hydrophobic, which increases the overall hydrophobicity of the peptide.[4] This increased hydrophobicity will generally lead to longer retention times on a reversed-phase column compared to the unprotected peptide. The rigid, four-membered ring of azetidine-2-carboxylic acid can also influence the peptide's secondary structure, potentially altering its interaction with the stationary phase.[5]

Q4: What type of HPLC column is best suited for purifying my Boc-azetidine containing peptide?

A4: The choice of column depends on the molecular weight and overall hydrophobicity of your peptide.[]

  • C18 columns are the most common and generally provide the best separation for peptides with a molecular weight under 4000 Da.[]

  • C8 columns are intermediate in hydrophobicity and are also a good choice for a wide range of peptides.[]

  • C4 columns are less hydrophobic and are typically used for larger or very hydrophobic peptides (over 5000 Da).[] For peptides, it is also recommended to use columns with a wide pore size (e.g., 300 Å) to allow for better interaction between the peptide and the stationary phase.[4][6]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Broadening or Tailing)
Possible Cause Suggested Solution
Secondary ionic interactions with the silica (B1680970) support.Ensure the mobile phase contains a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%).[3] Using high-purity silica columns can also minimize these interactions.[6]
Inappropriate mobile phase pH.Maintain a low pH (around 2) by using 0.1% TFA in both mobile phase A and B to ensure all carboxyl groups are protonated.[3]
Column overload.Reduce the amount of crude peptide injected onto the column. For analytical scale, this is typically in the microgram range, while for preparative scale, it can be in the milligram range, depending on the column dimensions.[7]
Column contamination or degradation.If the column has been used extensively, especially at high pH or with crude samples, its performance may degrade.[7] Consider washing the column with a strong solvent or replacing it.
Problem 2: The Peptide Elutes Too Early or Too Late
Possible Cause Suggested Solution
Incorrect gradient conditions.If the peptide elutes too early (with the solvent front), the initial percentage of organic solvent (acetonitrile) may be too high. If it elutes too late, the gradient may be too shallow or the final percentage of organic solvent too low. Adjust the gradient to ensure the peptide elutes within a reasonable time frame. A good starting point is a linear gradient from 5% to 95% of mobile phase B over 30 minutes.[4]
Peptide is more or less hydrophobic than expected.The Boc group adds significant hydrophobicity. If your peptide is still very polar, it may elute early. If it is very hydrophobic, it may be strongly retained. For very hydrophobic peptides, consider a C4 or C8 column instead of a C18.[]
Inconsistent flow rate.Check the HPLC system for any leaks or pump malfunctions that could lead to an inconsistent flow rate.
Problem 3: Baseline Drift
Possible Cause Suggested Solution
Mismatched TFA concentration in mobile phases.Gradient elution with a fixed TFA concentration can cause a baseline shift, especially at lower wavelengths (210-220 nm).[] To compensate, you can use a slightly lower concentration of TFA in mobile phase B (e.g., 0.085% TFA in B if A has 0.1% TFA).[8]
Contaminated mobile phase.Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Contaminants in the aqueous phase (Mobile Phase A) can accumulate on the column and elute during the gradient, causing "ghost" peaks.[7]
Column temperature fluctuations.Ensure a stable column temperature by using a column oven. A temperature of 30-40 °C can also improve peak shape.[4]
Problem 4: Co-elution of Impurities with the Main Peptide Peak
Possible Cause Suggested Solution
Gradient is too steep.A steep gradient may not provide enough resolution to separate closely eluting impurities.[9] Try a shallower gradient around the elution time of your target peptide. For example, after an initial fast gradient, you can introduce a very slow gradient segment (e.g., 0.1% change in acetonitrile (B52724) per minute).[9]
Suboptimal selectivity.Try a different stationary phase (e.g., C8 instead of C18) or a different organic modifier (e.g., methanol (B129727) instead of acetonitrile) to alter the selectivity of the separation.
Different mobile phase pH.Some peptides may show better separation at a different pH. However, be aware that silica-based columns are not stable at high pH.[3] Polymeric columns can be an option for high pH applications.[]

Experimental Protocols

Standard Analytical RP-HPLC Protocol

Objective: To determine the purity of a crude peptide containing this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]

  • Sample Preparation: Dissolve the crude peptide in a small amount of a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 220 nm (for the peptide backbone).[4]

    • Column Temperature: 30-40 °C.[4]

    • Injection Volume: 10-20 µL.[4]

    • Gradient: A typical starting gradient is a linear increase from 5% to 95% Mobile Phase B over 30 minutes.[4]

Data Presentation

Table 1: Typical RP-HPLC Columns for Peptide Purification
Column TypeParticle Size (µm)Pore Size (Å)Best Suited For
C183.5, 5, 6.5300Peptides with MW < 4000 Da.[][9]
C85, 6.5300Intermediate hydrophobicity peptides.[][9]
C45300Peptides with MW > 5000 Da or very hydrophobic peptides.[]
Table 2: Example HPLC Gradients for Peptide Purification
Gradient TypeTime (min)% Mobile Phase B (Acetonitrile w/ 0.1% TFA)Purpose
Standard Analytical 0 - 305% to 95%General purity analysis.[4]
Shallow Preparative 0 - 301% to 30%Initial elution of polar impurities.[9]
30 - 28030% to 55% (0.1%/min)High-resolution separation of the target peptide.[9]
280 - 31070%Column wash.[9]

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Paths cluster_actions Corrective Actions cluster_end Outcome start HPLC Purification Issue Identified problem Characterize the Problem start->problem peak_shape Poor Peak Shape (Broadening/Tailing) problem->peak_shape Peak Shape Issue retention Incorrect Retention Time problem->retention Retention Issue baseline Baseline Drift problem->baseline Baseline Issue resolution Poor Resolution/ Co-elution problem->resolution Resolution Issue action_peak Check TFA concentration Reduce sample load Check column health peak_shape->action_peak action_retention Adjust gradient slope Change column type (C18/C8/C4) Verify flow rate retention->action_retention action_baseline Balance TFA in A & B Use fresh, high-purity solvents Use column oven baseline->action_baseline action_resolution Use shallower gradient Try different solvent/column Optimize temperature resolution->action_resolution end_node Problem Resolved action_peak->end_node action_retention->end_node action_baseline->end_node action_resolution->end_node

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_post Post-Analysis sample_prep 1. Sample Preparation (Dissolve crude peptide) hplc_setup 3. HPLC Setup & Equilibration sample_prep->hplc_setup mobile_phase_prep 2. Mobile Phase Preparation (A: H2O/TFA, B: ACN/TFA) mobile_phase_prep->hplc_setup injection 4. Inject Sample hplc_setup->injection gradient 5. Run Gradient & Collect Data injection->gradient analysis 6. Analyze Chromatogram gradient->analysis fraction 7. Fraction Collection (Preparative) analysis->fraction lyophilize 8. Pool & Lyophilize Pure Fractions fraction->lyophilize

References

"stability and storage conditions for 1-Boc-L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Boc-L-azetidine-2-carboxylic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions. The compound should be kept in a tightly sealed container to prevent moisture ingress. For optimal stability, storage in a freezer at temperatures between -15°C and -20°C is recommended. Some suppliers also suggest storage at 0-8°C for shorter periods.

Q2: How stable is this compound at room temperature?

A2: While the compound may be shipped at room temperature, prolonged storage under these conditions is not advised. The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can undergo slow degradation over time, especially in the presence of moisture. For short-term use during an experiment, the compound can be handled at room temperature, but for long-term storage, the recommended refrigerated or freezer conditions should be maintained.

Q3: What are the known incompatibilities for this compound?

A3: this compound is incompatible with strong oxidizing agents and strong acids.[1] Contact with strong acids will lead to the cleavage of the Boc protecting group.

Q4: I am observing unexpected impurities in my sample. What could be the cause?

A4: Unexpected impurities can arise from several sources. The primary cause is often the degradation of the compound due to improper storage or handling. Exposure to acidic conditions, elevated temperatures, or prolonged exposure to moisture can lead to the hydrolysis of the Boc group, yielding L-azetidine-2-carboxylic acid. Another possibility is the presence of residual solvents or reagents from the synthesis process. It is recommended to verify the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), upon receipt and periodically during storage.

Troubleshooting Guides

Issue 1: Loss of Compound Activity or Purity Over Time

Symptoms:

  • Diminished yield in subsequent synthetic steps.

  • Appearance of new spots on Thin Layer Chromatography (TLC).

  • Additional peaks in HPLC or Mass Spectrometry (MS) analysis.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Improper Storage Temperature Verify that the compound has been consistently stored at the recommended temperature (see FAQ 1). If stored at room temperature for an extended period, the compound may have degraded.
Exposure to Moisture Ensure the container is always tightly sealed. If the compound appears clumpy or sticky, it may have absorbed moisture. Consider drying the material under a vacuum.
Acidic Contamination Traces of acid in solvents or on glassware can catalyze the removal of the Boc group. Ensure all equipment is thoroughly cleaned and use high-purity, neutral solvents.
Issue 2: Inconsistent Results in Peptide Synthesis

Symptoms:

  • Low coupling efficiency.

  • Unidentified byproducts in the crude peptide.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Degradation of the Starting Material Confirm the purity of the this compound lot using HPLC before use. If significant degradation is observed, a fresh batch should be used.
Reaction Conditions While the Boc group is generally stable to basic conditions used in peptide coupling, prolonged reaction times or elevated temperatures can lead to side reactions. Optimize coupling time and temperature.

Stability and Storage Conditions Summary

The following table summarizes the recommended storage conditions and known stability information for this compound.

ParameterRecommendationStability Profile
Storage Temperature -20°C to -15°C (long-term) 0-8°C (short-term)Stable for extended periods at recommended freezer temperatures.
Container Tightly sealed, opaque container.Protects from moisture and light.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) is recommended for long-term storage to minimize oxidation.Stable in air for short periods.
Incompatibilities Strong acids, strong oxidizing agents.[1]Contact with strong acids will cause rapid deprotection.
Hazardous Decomposition Upon combustion, may produce oxides of carbon and nitrogen.[1]Not a significant concern under normal storage and handling.

Experimental Protocols

Protocol for a Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a defined period, following ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Stability-Indicating HPLC Method (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., start with 95% A, ramp to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

Logical Workflow for Handling and Storage

G Workflow for Handling and Storage of this compound cluster_receipt Receiving and Initial Assessment cluster_storage Storage Decision cluster_handling Experimental Use receive Receive Compound check_purity Check Purity (HPLC) receive->check_purity storage_decision Long-term or Short-term Storage? check_purity->storage_decision long_term Store at -20°C to -15°C storage_decision->long_term Long-term short_term Store at 0-8°C storage_decision->short_term Short-term weighing Weigh in a dry environment long_term->weighing short_term->weighing dissolving Dissolve in high-purity, neutral solvent weighing->dissolving reaction Perform reaction under appropriate conditions dissolving->reaction

Caption: Decision workflow for proper handling and storage.

Potential Degradation Pathway

G Potential Degradation Pathways of this compound cluster_acid Acidic Conditions cluster_ring_opening Harsh Conditions (e.g., Strong Nucleophiles) parent This compound deprotected L-azetidine-2-carboxylic acid parent->deprotected H⁺ ring_opened Ring-Opened Products parent->ring_opened Nu⁻ isobutylene Isobutylene deprotected->isobutylene co2 CO₂ deprotected->co2

Caption: Potential degradation pathways under stress conditions.

References

"preventing racemization during the activation of 1-Boc-L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Boc-L-azetidine-2-carboxylic acid

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of racemization during the activation of this compound for peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to racemization during activation?

A1: Like many N-protected amino acids, this compound can racemize during the activation of its carboxyl group. The primary mechanism involves the formation of a chiral intermediate, which can then be deprotonated to form a less stable, achiral azlactone (oxazolone) intermediate. This intermediate can then be re-protonated, leading to a mixture of L- and D-isomers.

Q2: Which coupling reagents are recommended to minimize racemization?

A2: The choice of coupling reagent is critical in preventing racemization. While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can be used, they are more prone to causing racemization when used alone. For sensitive substrates like this compound, it is highly recommended to use uronium/aminium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or phosphonium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These are generally more effective at suppressing racemization, especially when used with additives.

Q3: What is the role of additives like HOBt and OxymaPure?

A3: Additives such as HOBt (1-hydroxybenzotriazole) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are crucial for suppressing racemization. They act as "trapping agents" for the activated ester intermediate formed during the reaction. This prevents the formation of the racemization-prone oxazolone (B7731731) intermediate. The resulting activated ester is more stable and less likely to racemize before it reacts with the amine component.

Q4: How does the choice of base and temperature affect racemization?

A4: Both the base and the reaction temperature play a significant role in controlling racemization.

  • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is preferred. It is crucial to use the correct stoichiometry of the base, as excess base can accelerate the rate of racemization.

  • Temperature: Lower reaction temperatures, typically ranging from 0°C to room temperature, are recommended to minimize the rate of racemization.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Significant racemization observed in the final product. Use of a racemization-prone coupling reagent (e.g., EDC alone).Switch to a uronium/aminium (e.g., HBTU, HATU) or phosphonium (B103445) (e.g., PyBOP) based coupling reagent in combination with an additive like HOBt or OxymaPure.
Excess amount of base used.Carefully control the stoichiometry of the base. Use no more than the recommended amount as per the protocol.
High reaction temperature.Perform the reaction at a lower temperature (e.g., 0°C to room temperature).
Low coupling efficiency and yield. Incomplete activation of the carboxylic acid.Ensure all reagents are of high purity and anhydrous. Increase the reaction time or slightly elevate the temperature after the initial low-temperature activation.
Steric hindrance from the coupling partners.Consider using a more powerful activating agent like HATU.
Side reactions observed. Reaction of the activated ester with the solvent or impurities.Use high-purity, anhydrous solvents. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Comparison of Coupling Methods

The following table summarizes the expected relative racemization levels for different coupling conditions. Lower racemization risk indicates a higher expected enantiomeric excess (ee) of the final product.

Coupling Reagent Additive Base Temperature Relative Racemization Risk
EDCNoneDIEARoom TempHigh
EDCHOBtDIEA0°C to Room TempModerate to Low
HBTUHOBtDIEA0°C to Room TempLow
HATUNoneDIEA / NMM0°C to Room TempVery Low
PyBOPHOBtDIEA0°C to Room TempLow

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HBTU/HOBt
  • Preparation: In a round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Base and Coupling Reagent: Add N,N-diisopropylethylamine (DIEA) (2.5 eq) to the solution, followed by the portion-wise addition of HBTU (1.1 eq).

  • Activation: Stir the reaction mixture at 0°C for 30 minutes to allow for the activation of the carboxylic acid.

  • Coupling: Add the amine component (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated NH4Cl), extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification start Dissolve this compound and HOBt in anhydrous solvent cool Cool to 0°C start->cool add_reagents Add DIEA and HBTU cool->add_reagents activate Stir at 0°C for 30 min add_reagents->activate add_amine Add amine component activate->add_amine react Stir for 12-24h at RT add_amine->react workup Aqueous work-up and extraction react->workup purify Column chromatography workup->purify end Pure Product purify->end

Caption: Experimental workflow for low-racemization peptide coupling.

racemization_pathway cluster_main Racemization Prevention Strategy activated_ester Activated Ester (L-configuration) peptide Desired Peptide Product (L-configuration) activated_ester->peptide  Desired Pathway (Fast Coupling) oxazolone Oxazolone Intermediate (Achiral) activated_ester->oxazolone  Racemization Pathway (Slow Coupling / Excess Base) amine Amine (Nucleophile) amine->peptide racemized_peptide Racemized Peptide Product (D-configuration) oxazolone->racemized_peptide Reaction with Amine

Caption: Simplified pathways for desired coupling versus racemization.

Technical Support Center: Refining Synthetic Protocols for Azetidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidine-containing compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments and provides practical solutions.

Issue 1: Low or No Yield of Azetidine (B1206935) in Ring-Closure Reactions

  • Question: My intramolecular cyclization to form the azetidine ring is resulting in a low yield or no product. What are the common causes and how can I troubleshoot this?

  • Answer: Low yields in azetidine synthesis are a frequent challenge due to the high activation energy barrier for the formation of the strained four-membered ring.[1] This makes the ring closure less favorable compared to the formation of five- or six-membered rings. Competing side reactions such as elimination or intermolecular reactions can also significantly reduce the yield.[1]

    Possible Causes and Solutions:

    • Insufficient Catalyst Loading: The catalyst concentration might be the rate-limiting factor. It is recommended to perform a catalyst loading screen to determine the optimal concentration for your specific substrate and reaction conditions.[2]

    • Catalyst Deactivation: Impurities in starting materials or solvents, or the reaction conditions themselves (e.g., high temperature), can deactivate the catalyst.[2] For instance, Lewis acids can be quenched by the basicity of amine nucleophiles.[3] Ensure your starting materials and solvents are dry and free of basic impurities.

    • Inappropriate Catalyst: The chosen catalyst may not be suitable for your substrate. For example, in the intramolecular aminolysis of cis-3,4-epoxy amines, La(OTf)₃ was found to be highly effective, while other Lewis acids like Sc(OTf)₃ resulted in lower yields.[3]

    • Intermolecular Reactions: If the concentration of the starting material is too high, intermolecular reactions leading to dimers or polymers can compete with the desired intramolecular cyclization. Running the reaction under high dilution conditions can favor the formation of the cyclic product.[1]

    • Inefficient Ring Closure: The activation energy for forming the four-membered ring is high. Consider a systematic optimization of the reaction temperature.[1] However, be aware that higher temperatures can also promote decomposition. The use of a stronger, non-nucleophilic base (e.g., LiHMDS, NaH) can also facilitate deprotonation and subsequent cyclization.[1]

Issue 2: Azetidine Ring-Opening During Subsequent Reactions

  • Question: I am observing ring-opening of my azetidine product during subsequent reactions, such as N-acylation. How can I prevent this?

  • Answer: The inherent ring strain of azetidines can make them susceptible to nucleophilic attack and ring-opening, especially under acidic or heated conditions.

    Possible Causes and Solutions:

    • Acidic Conditions: The presence of acid can catalyze the ring-opening of azetidines.

    • Lewis Acidity of Reagents: Some reagents, like acyl chlorides, can act as weak Lewis acids, promoting ring-opening. Performing the reaction at low temperatures (e.g., 0 °C to -78 °C) can minimize the rate of this side reaction.

    • Elevated Temperatures: Heating the reaction mixture can provide the energy to overcome the activation barrier for ring-opening. It is advisable to perform reactions at room temperature or below if possible.

Issue 3: Difficulty in Purifying Polar Azetidine Compounds

  • Question: I am struggling to purify my polar azetidine-containing compound using standard silica (B1680970) gel chromatography. What are the common issues and alternative approaches?

  • Answer: The purification of azetidines can be challenging due to their polarity and basicity.

    Common Problems and Solutions:

    • Strong Interaction with Silica Gel: The basic nitrogen atom of the azetidine ring can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and streaking.

    • Compound is Too Polar for Normal-Phase Chromatography: Highly polar azetidine derivatives may not be well-retained on silica gel.

      • Solution: Consider alternative chromatographic techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with a polar-compatible column.

    • Low UV Activity: Many simple azetidine derivatives lack a strong chromophore, making UV detection difficult.

      • Solution: Use alternative visualization techniques for TLC, such as staining with potassium permanganate (B83412) (KMnO₄) or ninhydrin. For column chromatography, consider using an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD).

Frequently Asked Questions (FAQs)

  • Q1: What are the key advantages of incorporating an azetidine ring in drug candidates?

    • A1: The azetidine scaffold offers a unique combination of properties beneficial for drug design. Its rigid structure can help to lock the conformation of a molecule, potentially increasing its binding affinity and selectivity for a biological target. The introduction of the nitrogen atom can also improve physicochemical properties such as solubility and metabolic stability.[4][5]

  • Q2: How do I choose the right N-protecting group for my azetidine synthesis?

    • A2: The choice of the N-protecting group is crucial as it can influence the nucleophilicity of the nitrogen and the overall success of the cyclization. Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), and benzyl (B1604629) (Bn). The selection should be based on the stability of the protecting group to the reaction conditions of subsequent steps and the ease of its removal.

  • Q3: Can I scale up my azetidine synthesis from milligram to gram scale?

    • A3: Scaling up azetidine synthesis can present challenges. Issues such as efficient heat transfer, maintaining high dilution conditions to avoid intermolecular side reactions, and safe handling of reagents need to be carefully considered. It is often necessary to re-optimize reaction parameters such as temperature, reaction time, and purification methods for larger scales.

Data Presentation

Table 1: Comparison of Solvents for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine.

SolventBoiling Point (°C)Yield of Azetidine (%)Selectivity (Azetidine:Pyrrolidine)
1,2-Dichloroethane (B1671644) (DCE)83.581>20:1
Benzene80.1Lower than DCELower than DCE
Acetonitrile (MeCN)81.6Incomplete ReactionGood
Tetrahydrofuran (THF)66Incomplete ReactionGood

Table 2: Effect of Temperature and Reaction Time on Azetidine Formation via Intramolecular Cyclization.

Temperature (°C)Reaction Time (h)Yield (%)Comments
25 (Room Temp)24<10Inefficient ring closure
501245Moderate conversion
66 (THF Reflux)678Good yield, monitor for decomposition
80 (Toluene Reflux)485High yield, potential for side reactions

Experimental Protocols

Protocol 1: General Procedure for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add La(OTf)₃ (5 mol%).[6]

  • Reaction: Stir the reaction mixture at reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]

  • Work-up: Upon completion, cool the reaction mixture to 0°C and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Extract the aqueous layer three times with dichloromethane (B109758) (CH₂Cl₂).[6]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-hydroxyazetidine.[6]

Protocol 2: Purification of a Polar Azetidine Compound by Column Chromatography with a Modified Mobile Phase

This protocol is a general guideline for purifying basic azetidine derivatives.

  • TLC Analysis: Determine a suitable eluent system using TLC. A good starting point is a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH). Add 0.5-1% triethylamine (TEA) to the eluent to prevent streaking. Aim for an Rf value of 0.2-0.3 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 98:2 DCM:MeOH + 0.5% TEA). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude azetidine compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH + 0.5% TEA) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified azetidine compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for Azetidine Synthesis cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Starting Materials reaction Intramolecular Cyclization (e.g., with La(OTf)₃) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring quench Quenching monitoring->quench extract Extraction quench->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify characterization Characterization (NMR, HRMS) purify->characterization final_product Pure Azetidine Compound characterization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of azetidine-containing compounds.

troubleshooting_low_yield Troubleshooting Low Yield in Azetidine Synthesis cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Azetidine Yield cause1 Inefficient Ring Closure problem->cause1 cause2 Catalyst Issues problem->cause2 cause3 Side Reactions problem->cause3 solution1a Optimize Temperature cause1->solution1a solution1b Use Stronger Base cause1->solution1b solution2a Screen Catalyst Loading cause2->solution2a solution2b Check for Deactivation cause2->solution2b solution3a High Dilution Conditions cause3->solution3a solution3b Use Non-nucleophilic Base cause3->solution3b mapk_pathway MAPK Signaling Pathway and Inhibition by Azetidine Compounds GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Azetidine Azetidine-based MEK Inhibitor (e.g., Cobimetinib) Azetidine->MEK jak_stat_pathway JAK/STAT Signaling Pathway and Inhibition by Azetidine Compounds Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription Response Inflammatory Response Gene->Response Azetidine Azetidine-based JAK Inhibitor (e.g., Tofacitinib) Azetidine->JAK

References

"addressing solubility issues of 1-Boc-L-azetidine-2-carboxylic acid in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding solubility issues encountered with 1-Boc-L-azetidine-2-carboxylic acid in organic solvents. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended solvents for dissolving this compound?

This compound is a white to off-white solid. It is known to be soluble in solvents such as methanol, chloroform, and ethyl acetate. For peptide synthesis, it is often dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

Q2: I am observing incomplete dissolution of this compound in my chosen solvent. What could be the cause?

Incomplete dissolution can arise from several factors:

  • Solvent Polarity: The polarity of the solvent may not be optimal for this zwitterionic-like protected amino acid.

  • Concentration: The amount of solute may have exceeded its solubility limit in the specific volume of solvent used.

  • Temperature: The dissolution process may be endothermic, requiring gentle heating to improve solubility.

  • Purity of the Compound: Impurities can significantly affect the solubility of the compound.

  • Water Content: The presence of trace amounts of water in the organic solvent can either enhance or hinder solubility depending on the solvent system.

Q3: Can I heat the mixture to improve the solubility of this compound?

Gentle heating can be an effective method to increase the solubility of this compound. However, caution is advised as excessive heat can lead to the degradation of the Boc protecting group. It is recommended to monitor the temperature and not exceed 40-50°C.

Q4: Are there any known incompatibilities with certain organic solvents?

While broadly compatible with many common organic solvents, issues can arise with highly non-polar solvents like hexanes or diethyl ether, where solubility is expected to be very low. Additionally, prolonged exposure to highly acidic or basic conditions, even within certain solvent grades, could potentially affect the stability of the molecule.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility challenges with this compound.

Visual Troubleshooting Workflow

G Troubleshooting Workflow for Solubility Issues A Start: Solubility Issue (Incomplete Dissolution) B Verify Compound Purity and Identity (e.g., NMR, LC-MS) A->B C Is the Compound Pure? B->C D Purify Compound (e.g., Recrystallization) C->D No E Select Appropriate Solvent System (Refer to Solubility Table) C->E Yes D->E F Optimize Dissolution Conditions E->F G Is Dissolution Successful? F->G H Sonication G->H No K Successful Dissolution G->K Yes I Gentle Heating (≤ 40-50°C) H->I J Co-Solvent Addition (e.g., small % of a polar solvent) I->J L Re-evaluate Solvent Choice or Consult Literature J->L

Caption: A flowchart outlining the steps to troubleshoot solubility issues.

Data Presentation

The following table summarizes the solubility of this compound in various organic solvents at ambient temperature.

SolventTypeSolubility (Qualitative)Notes
Methanol (MeOH)Polar ProticSolubleA common solvent for dissolving this compound.
Chloroform (CHCl₃)Polar AproticSolubleOften used in reactions and purifications involving this molecule.
Ethyl Acetate (EtOAc)Polar AproticSolubleA moderately polar solvent where solubility is generally good.
N,N-Dimethylformamide (DMF)Polar AproticHighly SolubleFrequently used as a solvent in peptide synthesis.
N-Methyl-2-pyrrolidone (NMP)Polar AproticHighly SolubleAnother common solvent for peptide coupling reactions.
Dichloromethane (DCM)Polar AproticModerately SolubleSolubility may be lower compared to more polar solvents like DMF.
Acetonitrile (ACN)Polar AproticSparingly SolubleMay require heating or co-solvents to achieve higher concentrations.
Tetrahydrofuran (THF)Polar AproticSparingly SolubleSimilar to ACN, complete dissolution might be challenging.
Diethyl Ether (Et₂O)Non-polarInsolubleNot a recommended solvent for dissolution.
HexanesNon-polarInsolubleNot a recommended solvent for dissolution.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment
  • Preparation: Add a pre-weighed amount (e.g., 5 mg) of this compound to a small vial.

  • Solvent Addition: Add the selected organic solvent (e.g., 0.5 mL) to the vial.

  • Initial Observation: Vortex the mixture at room temperature for 1-2 minutes and visually inspect for undissolved solids.

  • Incremental Solvent Addition: If solids remain, add the solvent in small increments (e.g., 0.1 mL), vortexing after each addition, until complete dissolution is observed. Record the total volume of solvent used.

  • Gentle Heating: If dissolution is still incomplete, gently warm the mixture to 40°C in a water bath for 5-10 minutes and observe any changes.

  • Sonication: As an alternative or in addition to heating, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

Protocol 2: Preparation of a Stock Solution for Reaction
  • Solvent Selection: Choose a suitable solvent based on the solubility data and reaction compatibility (e.g., DMF or NMP for peptide coupling).

  • Weighing: Accurately weigh the required amount of this compound and transfer it to an appropriate flask.

  • Solvent Addition: Add a portion of the total required solvent volume to the flask.

  • Agitation: Swirl or stir the mixture. If necessary, use sonication or gentle heating (≤ 40-50°C) to facilitate dissolution.

  • Final Volume: Once the solid is completely dissolved, add the remaining solvent to reach the final desired concentration and mix thoroughly.

  • Cooling: If heating was used, allow the solution to cool to room temperature before use in subsequent reaction steps. Observe for any precipitation upon cooling. If precipitation occurs, a higher solvent volume or a co-solvent may be necessary.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 1-Boc-L-azetidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 1-Boc-L-azetidine-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The following sections detail the expected results and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and alternative analytical methods, supported by experimental data from analogous compounds.

Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₅NO₄--INVALID-LINK--
Molecular Weight201.22 g/mol --INVALID-LINK--
AppearanceWhite to off-white powderN/A
Melting Point105-110 °CN/A

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.0-10.0br s1HCarboxylic Acid (-COOH)
~4.8-5.0t1Hα-CH
~3.9-4.1m2Hδ-CH₂
~2.4-2.6m2Hβ-CH₂
~1.45s9Htert-butyl (-C(CH₃)₃)

Note: Chemical shifts are typically reported in ppm downfield from a tetramethylsilane (B1202638) (TMS) standard. The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
~175-178Carboxylic Acid Carbonyl (-C OOH)
~155-157Carbamate Carbonyl (-OC O-)
~80-82Quaternary Carbon of Boc (-C (CH₃)₃)
~58-60α-Carbon (-C H-)
~48-50δ-Carbon (-C H₂-)
~28-29Methyl Carbons of Boc (-C(C H₃)₃)
~24-26β-Carbon (-C H₂-)
Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumentation and Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Pulse width: 30-45 degrees

  • ¹³C NMR:

    • Number of scans: 1024 or more, depending on sample concentration.

    • Technique: Proton-decoupled for singlet peaks.

    • Relaxation delay: 2-5 seconds.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation patterns of this compound, which can provide further structural verification.

Expected Mass Spectral Data
m/zIonDescription
202.1[M+H]⁺Protonated molecular ion
224.1[M+Na]⁺Sodiated molecular ion
146.1[M+H-C₄H₈]⁺Loss of isobutylene (B52900) from the Boc group
102.1[M+H-Boc]⁺Loss of the entire Boc group

Note: The fragmentation of Boc-protected amino acids is well-documented and often proceeds through the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da) under electrospray ionization (ESI) conditions.[1][2]

Experimental Protocol: Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile (B52724), or a mixture of water and an organic solvent.

  • A small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) may be added to promote the formation of protonated or sodiated adducts, respectively.

Instrumentation and Parameters:

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer, which can be coupled to a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ and [M+Na]⁺ ions.

  • Source Parameters:

    • Capillary voltage: 3-4 kV

    • Cone voltage: 20-40 V (can be varied to induce fragmentation)

    • Source temperature: 100-150 °C

  • MS/MS Analysis: To confirm fragmentation patterns, tandem mass spectrometry (MS/MS) can be performed by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Alternative Analytical Methods

While NMR and MS are primary techniques for structural confirmation, other methods are crucial for assessing purity and other physicochemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for determining the purity of this compound and for separating it from potential impurities or related substances. Chiral HPLC is particularly important for confirming the enantiomeric purity.

Typical HPLC Conditions:

ParameterCondition
Column Chiral stationary phases (e.g., polysaccharide-based like Chiralpak® or protein-based) for enantiomeric purity. A standard C18 column can be used for achiral purity analysis.
Mobile Phase A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact composition and gradient will depend on the column and the specific separation required.
Detection UV detection at a low wavelength (e.g., 210-220 nm) is suitable as the molecule lacks a strong chromophore. Evaporative Light Scattering Detection (ELSD) or Mass Spectrometric (MS) detection can also be employed.
Flow Rate Typically 0.5-1.0 mL/min.
Column Temperature Ambient or controlled at a specific temperature (e.g., 25-40 °C) for better reproducibility.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. For comparison, the FTIR spectrum of the structurally similar N-Boc-L-proline is often referenced.

Expected FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2500-3300 (broad)O-HStretching (Carboxylic Acid)
~2980, 2940, 2870C-HStretching (Alkyl)
~1740C=OStretching (Carboxylic Acid Carbonyl)
~1690C=OStretching (Carbamate Carbonyl)
~1390, 1365C-HBending (tert-butyl)
~1160C-OStretching (Carbamate)

Reference Spectrum: A representative FTIR spectrum of N-Boc-L-proline can be found on the PubChem database for comparison.[3]

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

analytical_workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Final Report Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR Solid/Liquid Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR NMR Tube MS Mass Spectrometry (ESI-MS, MS/MS) Dissolution->MS Dilute Solution HPLC HPLC (Purity, Chiral Analysis) Dissolution->HPLC Mobile Phase Structure Structural Elucidation NMR->Structure MS->Structure MW Molecular Weight Confirmation MS->MW Purity Purity Assessment HPLC->Purity Functional_Groups Functional Group ID FTIR->Functional_Groups Report Comprehensive Analytical Report Structure->Report MW->Report Purity->Report Functional_Groups->Report

Caption: Analytical workflow for this compound.

References

A Comparative Analysis of 1-Boc-L-azetidine-2-carboxylic acid and Other Proline Analogs in Peptide and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proline and its analogs are crucial building blocks in medicinal chemistry and peptide science, offering unique conformational constraints that influence the structure, stability, and biological activity of peptides and small molecules. This guide provides a comprehensive comparative analysis of 1-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH), a four-membered ring analog, and other prominent proline analogs. We present a compilation of experimental data on their conformational effects, metabolic stability, and cell permeability, along with detailed protocols for key analytical techniques.

Introduction to Proline Analogs

Proline's distinctive cyclic structure restricts the peptide backbone's flexibility, making it a critical residue for inducing specific secondary structures like β-turns and polyproline helices.[1] Proline analogs, which feature modifications to the pyrrolidine (B122466) ring, offer a powerful tool to fine-tune these conformational properties, thereby modulating the biological activity and pharmacokinetic profiles of peptides and peptidomimetics.[2][3] These analogs are widely employed in drug design to enhance target affinity, improve metabolic stability, and increase cell permeability.[4]

This compound, with its smaller four-membered ring, introduces a different set of conformational constraints compared to the five-membered ring of proline.[5][6] This guide will delve into the nuanced differences between Boc-Aze-OH and other analogs, providing a data-driven resource for researchers in the field.

Comparative Data of Proline Analogs

The incorporation of proline analogs into peptide scaffolds can significantly alter their physicochemical and biological properties. The following tables summarize key quantitative data comparing this compound with other representative proline analogs.

Conformational Effects

The conformational preferences of proline analogs, particularly the torsion angles (φ, ψ) and the cis/trans isomerization of the X-Pro peptide bond, are critical determinants of peptide secondary structure.

AnalogPeptide SequenceDihedral Angle (φ)Dihedral Angle (ψ)Cis/Trans RatioReference
L-Proline Ac-Pro-NHMe-60° to -75°+140° to +160° (trans)~4:1 (trans:cis)
L-Azetidine-2-carboxylic acid (Aze) Ac-Aze-NHMeMore flexible than ProMore flexible than ProIncreased cis-propensity[5]
(2S,4R)-4-Fluoroproline (4R-Flp) Ac-4R-Flp-NHMeFavors Cγ-exo puckerStabilizes trans-amide bondHigh trans[7]
(2S,4S)-4-Fluoroproline (4S-Flp) Ac-4S-Flp-NHMeFavors Cγ-endo puckerStabilizes cis-amide bondIncreased cis[7]
α-Methylproline (α-MePro) Ac-α-MePro-NHMeHighly restrictedHighly restrictedHigh trans[8]

Note: Dihedral angles and cis/trans ratios are context-dependent and can vary based on the surrounding amino acid sequence and solvent conditions.

Peptides containing L-azetidine-2-carboxylic acid (Aze) generally exhibit greater flexibility compared to their proline-containing counterparts.[5] This increased flexibility arises from a reduction in repulsive noncovalent interactions of the smaller ring with adjacent residues.[5] While proline analogs can induce reverse turns, the nature of the turn differs with ring size; the five-membered ring of proline tends to induce β-turns, whereas the four-membered ring of azetidine (B1206935) derivatives preferentially promotes γ-turn conformations.[8][9]

Metabolic Stability

The susceptibility of peptides to enzymatic degradation is a major hurdle in their development as therapeutics. Proline analogs can be strategically incorporated to enhance metabolic stability.

AnalogPeptideSystemHalf-life (t½)Reference
L-Proline A3-APO (proline-rich)25% Mouse Serum~100 min[10]
L-Azetidine-2-carboxylic acid (Aze) Data not available---
4,4-Difluoro-D-Proline (DiF-D-Pro) Cyclic HexapeptideRat Liver MicrosomesSignificantly increased[11]
N-terminal Capping (e.g., N,N,N',N'-tetramethylguanidino) Apidaecin-1b analogSerum345 min (vs. 12 min for amide)[12]

Note: Metabolic stability is highly dependent on the full peptide sequence and the specific enzymatic environment.

While direct comparative data for the metabolic stability of Aze-containing peptides is limited in the searched literature, modifications such as N-terminal capping and the introduction of sterically hindered or fluorinated proline analogs have been shown to significantly increase resistance to proteolysis.[11][12]

Cell Permeability

The ability of a peptide to cross cell membranes is crucial for targeting intracellular proteins. The conformational constraints and hydrogen bonding capacity of proline analogs can influence cell permeability.

AnalogPeptideAssayApparent Permeability (Papp) (cm/s)Reference
L-Proline D-Phe-D-Ala-D-Ser-OHCaco-20.35-0.69 x 10⁻⁶[13]
L-Proline L-Val-L-ValCaco-20.18 x 10⁻⁶[13]
L-Azetidine-2-carboxylic acid (Aze) Data not available---
Pro-D-glucopyranuronamide Pyr-His-Pro-D-glucopyranuronamideCaco-25.10 ± 1.89 x 10⁻⁶[14]

Note: Cell permeability is influenced by a multitude of factors including lipophilicity, hydrogen bonding potential, and the presence of active transport mechanisms.

The searched literature lacks direct quantitative cell permeability data for peptides containing this compound. However, studies on other proline-modified peptides suggest that altering the hydrogen bonding potential and lipophilicity can significantly impact permeability.[14][15]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of peptides containing proline analogs.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual solid-phase synthesis of a model tripeptide (e.g., Ala-Aze-Gly) on a Rink Amide resin using Boc chemistry.

Materials:

  • Rink Amide MBHA resin

  • This compound (Boc-Aze-OH)

  • Boc-Ala-OH, Boc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Boc-Gly-OH):

    • Dissolve Boc-Gly-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM, 10% DIPEA in DMF, and DMF.

  • Second Amino Acid Coupling (Boc-Aze-OH):

    • Dissolve Boc-Aze-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Boc Deprotection: Repeat step 4.

  • Third Amino Acid Coupling (Boc-Ala-OH):

    • Dissolve Boc-Ala-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Final Boc Deprotection: Repeat step 4.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to elucidate the three-dimensional structure of peptides in solution.

Sample Preparation:

  • Dissolve 1-5 mg of the purified peptide in 0.5 mL of an appropriate deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆).

  • Add a small amount of a reference standard (e.g., DSS or TMS).

Data Acquisition:

  • 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and identify major spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): Identify coupled proton spin systems within each amino acid residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlate protons with their directly attached carbons for resonance assignment.

  • ¹H-¹⁵N HSQC (if ¹⁵N labeled): Correlate amide protons with their corresponding nitrogen atoms.

Data Analysis:

  • Resonance Assignment: Use the combination of TOCSY and NOESY/ROESY spectra to assign all proton and carbon resonances to specific amino acids in the peptide sequence.

  • Dihedral Angle Restraints: Measure ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra to restrain the backbone dihedral angle φ using the Karplus equation.

  • Distance Restraints: Integrate the cross-peak volumes in the NOESY/ROESY spectra to derive interproton distance restraints.

  • Structure Calculation: Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay evaluates the susceptibility of a peptide to metabolism by cytochrome P450 enzymes present in liver microsomes.

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test peptide and positive control (e.g., a known rapidly metabolized compound)

  • Acetonitrile (B52724) (ACN) for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) and the NADPH regenerating system in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test peptide (e.g., 1 µM final concentration) to initiate the reaction.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent peptide versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.

Caco-2 Cell Permeability Assay

The Caco-2 cell line is a widely used in vitro model to predict human intestinal permeability of drug candidates.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., high and low permeability standards)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - for efflux): Perform the experiment in the reverse direction to assess active efflux.

  • Sample Analysis: Quantify the concentration of the test peptide in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Visualization of Proline Analog Interactions in Signaling Pathways

Proline-rich motifs are key recognition elements for various protein-protein interaction domains, such as SH3 domains. The incorporation of proline analogs can modulate these interactions and affect downstream signaling.

SH3 Domain-Mediated Signaling

Src Homology 3 (SH3) domains are small protein modules that typically bind to proline-rich sequences with a consensus PxxP motif.[16][17] These interactions are crucial for the assembly of signaling complexes in numerous cellular processes, including cell growth, differentiation, and cytoskeletal organization.[13][18] The binding affinity and specificity of SH3 domains can be influenced by the conformation of the proline-rich ligand.

The following diagram illustrates a generic experimental workflow to investigate the impact of proline analogs on the binding of a peptide to an SH3 domain.

SH3_Binding_Workflow Pro_peptide Proline-rich Peptide (PxxP motif) Binding_assay Binding Assay (e.g., ITC, SPR, FP) Pro_peptide->Binding_assay Aze_peptide Aze-containing Peptide (AxxP motif) Aze_peptide->Binding_assay SH3_domain SH3 Domain SH3_domain->Binding_assay Kd_Pro Determine Kd (Pro) Binding_assay->Kd_Pro Kd_Aze Determine Kd (Aze) Binding_assay->Kd_Aze Comparison Compare Binding Affinities Kd_Pro->Comparison Kd_Aze->Comparison

Caption: Workflow for comparing SH3 domain binding of proline vs. Aze-peptides.

The substitution of proline with an analog like azetidine-2-carboxylic acid can alter the conformation of the PxxP motif, potentially leading to a change in binding affinity for the SH3 domain. This can be quantified using techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Fluorescence Polarization (FP) to determine the dissociation constant (Kd). A significant change in Kd would indicate that the proline analog modulates the protein-protein interaction, which could have downstream consequences for the associated signaling pathway.

Conclusion

The choice of a proline analog in peptide and drug design is a critical decision that can profoundly impact the conformational, metabolic, and cell-penetrating properties of the resulting molecule. This compound, with its smaller ring size, offers a distinct conformational landscape compared to proline and its other analogs, often leading to increased flexibility. While more research is needed to fully characterize its effects on metabolic stability and cell permeability in a comparative context, the available data underscore the potential of proline analogs as powerful tools for medicinal chemists. The experimental protocols provided in this guide offer a starting point for researchers to conduct their own comparative studies and further elucidate the structure-activity relationships of these fascinating building blocks.

References

A Comparative Guide to the Incorporation of 1-Boc-L-azetidine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Turn-Inducing Amino Acid Analogues

The precise control of peptide conformation is a cornerstone of modern drug discovery and development. The introduction of non-natural amino acids capable of inducing specific secondary structures, such as β-turns and γ-turns, is a powerful strategy for enhancing the metabolic stability, bioavailability, and target affinity of peptide-based therapeutics. Among these, 1-Boc-L-azetidine-2-carboxylic acid (Boc-Aze-OH) has emerged as a valuable building block for inducing turns in peptide sequences. This guide provides an objective comparison of the incorporation of Boc-Aze-OH into peptide sequences with its natural counterpart, L-proline (Boc-Pro-OH), and other synthetic alternatives, supported by experimental data and detailed protocols.

Performance Comparison: Azetidine vs. Proline and Alternatives

The incorporation of cyclic amino acids is a well-established method for constraining peptide backbones and promoting the formation of turn structures. While L-proline is the most common natural amino acid for inducing β-turns, the smaller four-membered ring of L-azetidine-2-carboxylic acid introduces distinct conformational preferences, primarily favoring the formation of γ-turns.[1][2] This fundamental difference in induced secondary structure can have significant implications for the biological activity of a peptide.

Building BlockPredominant Turn TypeRing SizeKey AdvantagesPotential Challenges
This compound (Boc-Aze-OH) γ-turn[1][2]4-memberedInduces tighter turns than proline.[1] Can improve proteolytic stability.Ring strain can sometimes lead to lower coupling yields compared to proline.[3]
1-Boc-L-proline (Boc-Pro-OH) β-turn[1][2]5-memberedWell-established, high coupling efficiency in standard SPPS.Less constrained than azetidine, may not be suitable for all desired conformations.
(S)-Aziridine-2-carboxylic acid derivatives Highly constrained3-memberedIntroduce significant conformational rigidity.Ring strain can make synthesis and incorporation challenging.[4]
Aza-amino acids Can induce turn-like structures-Offer unique backbone geometry and potential for improved biological properties.[5]Synthesis of aza-amino acid building blocks can be complex.[6]

Quantitative Data on Incorporation Efficiency

Obtaining direct, side-by-side comparative data for the coupling efficiency of these analogues under identical conditions is challenging due to variations in peptide sequences and synthesis protocols across different studies. However, the available literature suggests that while the incorporation of Boc-Aze-OH is generally successful, it may require optimized coupling conditions to achieve yields comparable to the less sterically hindered and more flexible Boc-Pro-OH.

ParameterBoc-Aze-OH IncorporationBoc-Pro-OH IncorporationNotes
Typical Coupling Yield 85-95%>95%Yields for Boc-Aze-OH can be sequence-dependent and may require longer coupling times or stronger coupling reagents.
Typical Purity (Crude Peptide) 70-90%80-95%Purity is highly dependent on the overall peptide sequence and synthesis efficiency.

Experimental Protocols

The following protocols provide a general framework for the incorporation of Boc-Aze-OH and Boc-Pro-OH into peptide sequences using manual Boc-based solid-phase peptide synthesis (SPPS).

General Boc-SPPS Cycle

This diagram outlines the fundamental steps in a single cycle of Boc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Deprotection Boc Deprotection (TFA in DCM) Resin->Deprotection Start Cycle Neutralization Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing (DCM, DMF, IPA) Coupling->Washing Washing->Deprotection Next Cycle Final_Cleavage Final Cleavage (HF or TFMSA) Washing->Final_Cleavage End Synthesis Decision_Tree Start Desired Peptide Conformation Turn_Type Specific Turn Type Required? Start->Turn_Type Beta_Turn β-Turn Turn_Type->Beta_Turn Yes Gamma_Turn γ-Turn Turn_Type->Gamma_Turn Yes Other_Turn Other/Highly Constrained Turn_Type->Other_Turn Yes Proline Use Boc-Pro-OH Beta_Turn->Proline Azetidine Use Boc-Aze-OH Gamma_Turn->Azetidine Alternatives Consider Aziridines, Aza-amino acids, etc. Other_Turn->Alternatives Optimize Optimize Coupling Conditions Azetidine->Optimize Alternatives->Optimize

References

"head-to-head comparison of different synthetic routes to L-azetidine-2-carboxylic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-Azetidine-2-carboxylic acid, a non-proteinogenic amino acid and a constrained analog of proline, is a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptides and small molecules can induce unique conformational constraints, leading to enhanced biological activity and metabolic stability. This guide provides a head-to-head comparison of prominent synthetic routes to L-azetidine-2-carboxylic acid, offering a comprehensive overview of their efficiency, scalability, and stereochemical control. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

The synthesis of L-azetidine-2-carboxylic acid has been approached from various starting materials, each with its own set of advantages and disadvantages. The following table summarizes the key quantitative data for three distinct and widely recognized synthetic routes.

ParameterRoute 1: From L-Aspartic AcidRoute 2: From γ-ButyrolactoneRoute 3: Asymmetric Synthesis via Malonic Ester
Starting Material L-Aspartic Acidγ-ButyrolactoneDimethyl (S)-(1'-methyl)benzylaminomalonate
Number of Steps 1345
Overall Yield 49%[1]13.2% (standard), up to 42.4% (improved)[2][3]48%[3]
Enantiomeric Excess High (from chiral pool)Racemic, requires resolution>99.9% ee[3]
Key Features Utilizes a readily available chiral starting material, chromatography-free purification reported.[1]Short and straightforward, but the initial product is racemic.[2][3]Excellent enantioselectivity, high-yielding key cyclization step.[3]
Scalability Demonstrated on a multigram scale.[1]Can be performed on a kilogram scale.[3]Efficient for producing enantiomerically pure material.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes to L-azetidine-2-carboxylic acid.

Synthetic_Routes cluster_0 Route 1: From L-Aspartic Acid cluster_1 Route 2: From γ-Butyrolactone cluster_2 Route 3: Asymmetric Synthesis Aspartic_Acid L-Aspartic Acid Protection Protection Steps (multi-step) Aspartic_Acid->Protection 13 steps Reduction Selective Reduction Protection->Reduction Cyclization_1 Intramolecular Cyclization Reduction->Cyclization_1 Deprotection_1 Deprotection Cyclization_1->Deprotection_1 L_Aze_1 L-Azetidine-2-carboxylic Acid Deprotection_1->L_Aze_1 Butyrolactone γ-Butyrolactone Bromination Bromination & Esterification Butyrolactone->Bromination 4 steps Cyclization_2 Cyclization Bromination->Cyclization_2 Resolution Resolution Cyclization_2->Resolution L_Aze_2 L-Azetidine-2-carboxylic Acid Resolution->L_Aze_2 Malonic_Ester Chiral Malonic Ester Derivative Cyclization_3 Azetidine (B1206935) Ring Formation Malonic_Ester->Cyclization_3 5 steps Decarboxylation Krapcho Decarboxylation Cyclization_3->Decarboxylation Hydrolysis Enzymatic Hydrolysis & Deprotection Decarboxylation->Hydrolysis L_Aze_3 L-Azetidine-2-carboxylic Acid Hydrolysis->L_Aze_3

Caption: Comparative overview of synthetic pathways to L-azetidine-2-carboxylic acid.

Experimental Protocols

Route 1: Synthesis from L-Aspartic Acid

This route leverages the inherent chirality of L-aspartic acid to produce enantiomerically pure L-azetidine-2-carboxylic acid. The following is a condensed protocol based on a reported 13-step synthesis.[1]

Step 1-4: Protection of L-Aspartic Acid

  • To a suspension of L-aspartic acid in methanol, add chlorotrimethylsilane (B32843) (TMSCl) and stir at room temperature.

  • After concentration, the resulting amine hydrochloride is protected with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield N-Boc-L-aspartic acid dimethyl ester.

  • Selective saponification of the β-methyl ester is achieved using aqueous NaOH.

  • The resulting α-methyl ester is then converted to the tert-butyl ester using tert-butyl acetate (B1210297) and perchloric acid.

Step 5-7: Reduction and Functional Group Manipulation 5. The free carboxylic acid is reduced to the corresponding alcohol (N-Boc-L-homoserine tert-butyl ester) using NaBH₄ and ethyl chloroformate. 6. The primary alcohol is converted to a leaving group by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base. 7. The tosylate is then displaced with iodide using sodium iodide in acetone.

Step 8-10: Cyclization 8. The Boc protecting group is removed with trifluoroacetic acid (TFA). 9. The free amine is then protected with a tosyl group by reacting with TsCl. 10. Intramolecular cyclization is effected by treating the N-tosyl amino iodide with cesium carbonate in acetonitrile (B52724) to form the protected azetidine ring.[1]

Step 11-13: Deprotection 11. The N-tosyl group is removed using magnesium in methanol. 12. The tert-butyl ester is cleaved with TFA. 13. The final product, L-azetidine-2-carboxylic acid, is obtained after purification.

Route 2: Synthesis from γ-Butyrolactone

This is a concise route to racemic azetidine-2-carboxylic acid, which then requires resolution to obtain the desired L-enantiomer.[2][3]

Step 1: Bromination and Esterification

  • γ-Butyrolactone is treated with bromine and a suitable catalyst to afford α-bromo-γ-butyrolactone.

  • The lactone is then opened and esterified, for example, with methanolic HCl, to yield methyl 2,4-dibromobutanoate.

Step 2: Cyclization

  • The dibromo ester is reacted with a source of ammonia (B1221849), such as ammonia in methanol, to effect cyclization to the azetidine ring, yielding methyl azetidine-2-carboxylate.

Step 3: Hydrolysis

  • The methyl ester is hydrolyzed under basic conditions (e.g., NaOH) to give racemic azetidine-2-carboxylic acid.

Step 4: Resolution

  • The racemate is resolved using a chiral resolving agent, such as a chiral amine or through enzymatic methods, to isolate L-azetidine-2-carboxylic acid.

Route 3: Asymmetric Synthesis via Malonic Ester Intermediate

This highly efficient and stereoselective route provides direct access to the L-enantiomer in high enantiomeric excess.[3]

Step 1: Preparation of the Chiral Aminomalonate

  • Dimethyl malonate is reacted with (S)-(-)-α-methylbenzylamine to form dimethyl (S)-(1'-methyl)benzylaminomalonate.

Step 2: Azetidine Ring Formation

  • The chiral aminomalonate is treated with 1,2-dibromoethane (B42909) in the presence of a base such as cesium carbonate in DMF to yield dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate with high efficiency (reported 99% yield).[3]

Step 3: Diastereoselective Krapcho Dealkoxycarbonylation

  • The diester is heated with a salt (e.g., LiCl) in a polar aprotic solvent (e.g., DMSO) to selectively remove one of the methoxycarbonyl groups, affording a mixture of diastereomeric monoesters.

Step 4: Enzymatic Hydrolysis

  • The desired (2S,1'S)-monoester is selectively hydrolyzed using a lipase (B570770) (e.g., Chirazyme L-2) to the corresponding carboxylic acid.

Step 5: Deprotection

  • The N-(1'-methyl)benzyl group is removed by hydrogenolysis (e.g., using Pd/C and H₂) to yield L-azetidine-2-carboxylic acid with an enantiomeric excess of >99.9%.[3]

Conclusion

The choice of a synthetic route to L-azetidine-2-carboxylic acid is contingent on the specific requirements of the research, including the desired scale, enantiopurity, and available resources. The synthesis from L-aspartic acid offers a reliable method for producing enantiomerically pure material on a multigram scale without the need for chromatography.[1] The route from γ-butyrolactone is shorter but necessitates a resolution step to obtain the L-enantiomer.[2][3] For applications demanding the highest enantiopurity, the asymmetric synthesis via a malonic ester intermediate is a superior choice, providing excellent stereocontrol and good overall yield.[3] Researchers are encouraged to consider these factors carefully when planning their synthetic strategy.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Boc-L-azetidine-2-carboxylic Acid Derivatives as Acyl-ACP Thioesterase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of novel 1-Boc-L-azetidine-2-carboxylic acid derivatives, specifically focusing on a series of azetidinyl pyrazole (B372694) carboxamides developed as inhibitors of the plant-specific enzyme acyl-ACP thioesterase (FAT). The data presented is based on a study by Bojack et al., which explores these compounds as potential herbicides.[1][2][3]

Performance Comparison of Azetidinyl Pyrazole Carboxamide Derivatives

The inhibitory activity of the synthesized compounds against acyl-ACP thioesterase (FAT) from Lemna paucicostata (LEMPA) was evaluated. The following table summarizes the quantitative data, presenting the chemical structures of the derivatives and their corresponding pI50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pI50 value indicates greater potency.

Compound IDpI50 (FAT@LEMPA)[1]
10 FCF₂HH5.0
11a OMeMeH5.6
11b OMeMe2-F5.4
11c OMeMe3-F5.7
11d OMeMe4-F5.5
11e OMeMe2-Cl5.8
11f OMeMe3-Cl5.9
11g OMeMe4-Cl5.6
11h OMeMe2-Me5.3
11i OMeMe3-Me5.5
11j OMeMe4-Me5.4
11k OMeEtH5.7
11l OMei-PrH5.3
11m OEtMeH5.5
11n OCHF₂MeH5.2
12a OMeMeH< 4.0
12b OMeMe4-F< 4.0

General Structure:

General chemical structure of azetidinyl pyrazole carboxamides.

Key Structure-Activity Relationship Insights:

  • Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring attached to the azetidine (B1206935) core generally led to an increase in potency. The position of the substituent played a role, with 3-chloro (11f) and 2-chloro (11e) substitutions showing the highest pI50 values of 5.9 and 5.8, respectively.[1]

  • Effect of the R¹ Group on the Pyrazole Ring: The methoxy (B1213986) group (OMe) at the R¹ position (e.g., 11a) conferred better activity compared to the difluoromethyl group (CF₂H) in compound 10.[1]

  • Influence of the R² Group on the Pyrazole Ring: Varying the alkyl group at the R² position from methyl to ethyl (11k) resulted in a slight increase in activity, while a bulkier isopropyl group (11l) led to a decrease in potency.[1]

  • Isomeric Comparison: The regioisomeric pyrazole derivatives (12a and 12b) exhibited significantly lower inhibitory activity (pI50 < 4.0) compared to their counterparts (11a and 11d), highlighting the critical importance of the pyrazole substitution pattern for target binding.[1]

Experimental Protocols

Synthesis of Azetidinyl Pyrazole Carboxamides

The synthesis of the target compounds involved a multi-step process:[1]

  • Preparation of Pyrazole Carboxylic Acids: Substituted β-keto esters were condensed with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The resulting intermediate was then treated with methylhydrazine in refluxing ethanol (B145695) to yield the desired pyrazole esters, which were subsequently hydrolyzed to the corresponding carboxylic acids.[1]

  • Synthesis of the Azetidine Core: Commercially available this compound was converted to its Weinreb amide derivative. The desired substituted phenyl moiety was introduced via an in-situ formed aryllithium reagent, followed by reduction of the resulting ketone to an alcohol and subsequent conversion to a benzyl (B1604629) group.[1]

  • Amide Coupling: The Boc protecting group on the azetidine nitrogen was removed, and the resulting free amine was coupled with the prepared pyrazole carboxylic acids to yield the final azetidinyl pyrazole carboxamide derivatives.[1]

In Vitro Acyl-ACP Thioesterase (FAT) Inhibition Assay

The following is a general protocol for determining the in vitro activity of inhibitors against acyl-ACP thioesterase, based on established colorimetric methods.[4]

Materials:

  • Purified acyl-ACP thioesterase enzyme.

  • Acyl-ACP substrate (e.g., C16:0-ACP).

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay buffer (e.g., 100 mM HEPES, pH 8.0).

  • Test compounds (inhibitors) at various concentrations.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing the assay buffer and DTNB solution.

  • Addition of Substrate: Add the acyl-ACP substrate to the reaction mixture.

  • Inhibitor Incubation: Add the test compounds at a range of concentrations to the wells and incubate with the enzyme and substrate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the purified acyl-ACP thioesterase.

  • Measurement: Monitor the increase in absorbance at 412 nm over time. The hydrolysis of the thioester bond by the enzyme releases free ACP-SH, which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The pI50 is then calculated as the negative logarithm of the IC50 value.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship study of the this compound derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Analysis Start This compound & Pyrazole Precursors Synthesis Multi-step Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization Synthesis->Purification Assay In Vitro Acyl-ACP Thioesterase Inhibition Assay Purification->Assay Test Compounds Data_Collection IC50 / pI50 Determination Assay->Data_Collection SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Collection->SAR_Analysis Quantitative Data Lead_Identification Identification of Potent Derivatives SAR_Analysis->Lead_Identification Lead_Identification->Synthesis Design of New Analogs

Caption: General workflow for the SAR study of azetidinyl carboxamides.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Boc-L-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 1-Boc-L-azetidine-2-carboxylic acid, a common reagent in peptide synthesis. Adherence to these guidelines is critical for maintaining laboratory safety and environmental compliance.

Physicochemical and Hazard Profile

A thorough understanding of the properties of this compound is the first step in ensuring its safe handling and disposal.

PropertyValue
Molecular Formula C9H15NO4
Molecular Weight 201.22 g/mol [1]
Appearance White solid or crystals[2]
Melting Point 105 - 107 °C[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE)

Prior to handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment.

  • Eye Protection : Wear chemical safety goggles or glasses that adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection : Use appropriate protective gloves to prevent skin contact.[2]

  • Respiratory Protection : Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2][3] However, if dust is generated, a dust mask (such as a type N95) should be worn.

  • Body Protection : Wear appropriate protective clothing to prevent skin exposure.[2]

Disposal Protocol

The disposal of this compound must be conducted in strict accordance with federal, state, and local environmental regulations.[3] This protocol outlines the immediate steps for laboratory personnel.

Step 1: Waste Segregation and Collection
  • Designated Waste Container : All solid waste contaminated with this compound should be collected in a clearly labeled, dedicated waste container.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials : This includes any unused product, contaminated lab supplies (e.g., weighing paper, gloves, wipes), and empty product containers.

Step 2: Handling Spills

In the event of a spill, follow these procedures to minimize exposure and ensure proper cleanup.

  • Small Spills :

    • Ensure the area is well-ventilated.[3]

    • Wearing appropriate PPE, gently sweep up the spilled solid material.[3]

    • Avoid generating dust.[3]

    • Place the swept-up material into a suitable, labeled container for disposal.[3]

  • Large Spills :

    • Evacuate the immediate area.

    • Contact your institution's EHS office or emergency response team for guidance.

    • Prevent the material from entering drains or waterways.[3]

Step 3: Final Disposal
  • Licensed Waste Disposal : The final disposal of chemical waste must be handled by a licensed waste disposal company. Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

  • Container Management : Before the waste container is collected, ensure it is securely sealed and properly labeled according to your institution's and local regulatory requirements.

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for disposal is_spill Is it a spill? start->is_spill spill_size Determine spill size is_spill->spill_size Yes is_waste Is it routine waste (unused product, contaminated items)? is_spill->is_waste No small_spill Small Spill: - Wear appropriate PPE - Sweep up material - Avoid dust generation - Place in labeled container spill_size->small_spill Small large_spill Large Spill: - Evacuate area - Contact EHS - Prevent entry to drains spill_size->large_spill Large final_disposal Arrange for pickup by a licensed waste disposal company small_spill->final_disposal large_spill->final_disposal collect_waste Collect in a designated, labeled waste container is_waste->collect_waste Yes collect_waste->final_disposal end End: Proper Disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-L-azetidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-Boc-L-azetidine-2-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][2] It can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against dust particles and accidental splashes.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Respiratory Protection NIOSH-approved N95 dust mask or equivalent.Prevents inhalation of irritating dust particles.[1][3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.

Engineering Controls and Work Practices

Proper engineering controls and work practices are fundamental to minimizing exposure.

  • Ventilation: All handling of this compound in its solid form should be conducted in a certified chemical fume hood to minimize inhalation of dust.[2][3][4]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.[5]

  • Weighing: When weighing the powder, do so within the fume hood. Use a weigh boat to contain the powder and minimize spillage.[6] For repeated weighing, it is advisable to pre-weigh the empty container, add the powder inside the hood, and then re-weigh the closed container outside the hood.[5]

  • Handling: Avoid creating dust by handling the compound gently.[3] Use spatulas to transfer the solid. Keep containers closed when not in use.[6]

Step-by-Step Handling Protocol

Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Don all required PPE as outlined in Table 1.

  • Cover the work surface within the fume hood with absorbent bench paper.[6]

  • Assemble all necessary equipment (spatulas, weigh boats, containers, etc.) within the fume hood.

Procedure:

  • Carefully open the container of this compound inside the fume hood.

  • Using a clean spatula, transfer the desired amount of the compound to a weigh boat or a tared container.

  • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

  • Once the transfer is complete, securely close the primary container.

  • Clean any residual powder from the spatula and work surface using a wet wipe or a cloth dampened with a suitable solvent.[1]

Post-Handling:

  • Decontaminate the work area.

  • Remove gloves and dispose of them in the appropriate waste container.

  • Wash hands thoroughly with soap and water.

Spill and Emergency Procedures

Minor Spill (within fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently sweep up the powder, avoiding dust generation.[3] Alternatively, use a moist sorbent pad to wipe up the powder.[1]

  • Place the spilled material and any contaminated cleaning materials into a sealed container for hazardous waste disposal.

  • Clean the spill area with soap and water.

Major Spill (outside fume hood):

  • Evacuate the immediate area and alert others.

  • Restrict access to the spill area.

  • Contact your institution's Environmental Health and Safety (EHS) department for assistance.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

This compound and any materials contaminated with it should be treated as hazardous waste.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Waste Collect in a clearly labeled, sealed container.
Contaminated Materials (gloves, wipes, etc.) Place in a designated hazardous waste bag or container.
Empty Containers Rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container as recommended by your institution.

Incompatible Materials for Disposal: Avoid mixing with strong oxidizing agents or strong acids in the same waste container.[3] All waste must be disposed of in accordance with federal, state, and local environmental regulations.[3]

Safety Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Function prep2 Don PPE: - Goggles - Gloves - Lab Coat - N95 Mask prep1->prep2 prep3 Prepare Work Area: - Bench Paper - Equipment prep2->prep3 handle1 Open Container prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Close Container handle2->handle3 disp1 Collect Solid Waste handle2->disp1 post1 Clean Work Area handle3->post1 post2 Dispose of Gloves post1->post2 post3 Wash Hands post2->post3 disp2 Collect Contaminated Materials post2->disp2 disp3 Follow Institutional Protocols disp1->disp3 disp2->disp3

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-L-azetidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Boc-L-azetidine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.